molecular formula C8H7F4NO B1333439 4-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 713-62-2

4-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1333439
CAS No.: 713-62-2
M. Wt: 209.14 g/mol
InChI Key: ZQQSVTYLRGGCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSVTYLRGGCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380215
Record name 4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-62-2
Record name 4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the etherification of 4-nitrophenol, followed by the reduction of the nitro intermediate. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the ether linkage by reacting 4-nitrophenol with a source of tetrafluoroethylene. The resulting intermediate, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, is then reduced to the desired aniline derivative in the second step.

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

In this initial step, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted with tetrafluoroethylene to form the nitro-intermediate. The use of the sodium salt enhances the nucleophilicity of the phenoxide, facilitating the attack on the electron-deficient double bond of tetrafluoroethylene.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene to an amine. This transformation is a common and well-established reaction in organic synthesis, with several effective methods available. Catalytic hydrogenation is a widely used and efficient method for this purpose.

Experimental Protocols

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene from 4-Nitrophenol

Materials:

  • 4-Nitrophenol

  • Sodium Hydroxide

  • Tetrafluoroethylene

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-nitrophenol in an anhydrous polar aprotic solvent such as DMF.

  • Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution to form sodium 4-nitrophenoxide in situ.

  • The reaction vessel is then sealed and purged with an inert gas.

  • Tetrafluoroethylene gas is introduced into the vessel.

  • The reaction mixture is heated to a temperature in the range of 80-120°C. The pressure in the vessel will increase due to the introduction of the gaseous reactant and the heating.

  • The reaction is stirred vigorously and maintained at the elevated temperature and pressure for several hours until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reactor is cooled to room temperature, and the excess tetrafluoroethylene is safely vented.

  • The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure intermediate.

Step 2: Reduction of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene to this compound

Materials:

  • 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene in a suitable solvent like ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Seal the vessel and purge the system multiple times with an inert gas to remove all oxygen.

  • Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atmospheres.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, the hydrogen supply is stopped, and the vessel is purged with an inert gas.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

StepReactantsReagents/CatalystsSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Purity (%)
14-Nitrophenol, TetrafluoroethyleneSodium HydroxideDMF80-120HighSeveral~80-90>95
21-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene10% Palladium on Carbon, H₂ gasEthanolRoom Temperature1-42-6>95>99

Note: The presented data are typical and may vary based on specific reaction conditions and scale.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction 4-Nitrophenol 4-Nitrophenol Intermediate 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene 4-Nitrophenol->Intermediate 1. NaOH, DMF 2. Tetrafluoroethylene, Δ Final_Product This compound Intermediate->Final_Product H₂, 10% Pd/C Ethanol

Caption: Overall synthesis pathway of this compound.

Experimental Workflow for Step 2: Reduction

Reduction_Workflow Start Dissolve Nitro-intermediate in Ethanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Purge Purge with Inert Gas Add_Catalyst->Purge Hydrogenation Introduce H₂ Gas (1-4 atm) Stir at Room Temperature Purge->Hydrogenation Monitor Monitor Reaction by TLC/LC-MS Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the reduction of the nitro-intermediate.

In-Depth Technical Guide to the Physicochemical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine of growing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its potential applications and mechanisms of action.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, aiding in the design of new molecules and the development of analytical methods.

PropertyValueSource
Molecular Formula C₈H₇F₄NO[1][2]
Molecular Weight 209.14 g/mol [1][2]
Appearance Clear liquid[2]
Boiling Point 104-108 °C at 11 mmHg[2]
Density 1.38 g/cm³ (or 1.379 g/mL)[2]
pKa (Predicted) 3.94 ± 0.10[2]
logP (Predicted) 2.8[3]
Refractive Index 1.462[2]
Solubility Practically insoluble in water.-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for aromatic amines and fluorinated compounds.

Determination of pKa by Spectrophotometry

The dissociation constant (pKa) of an aromatic amine can be determined by UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.

Materials:

  • This compound

  • Spectrophotometer grade methanol or ethanol

  • Deionized water

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (NaOH) solution

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or 50% ethanol-water) of a known concentration.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values bracketing the expected pKa of the analyte.

  • Spectra Acquisition:

    • Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (BH⁺).

    • Record the UV-Vis spectrum in a neutral or slightly basic solution (e.g., pH 7-8) to obtain the spectrum of the neutral species (B).

    • Record the spectra of the compound in the series of buffer solutions.

  • Data Analysis:

    • Identify a wavelength with a significant difference in absorbance between the protonated and neutral forms.

    • Measure the absorbance of each solution at this wavelength.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral species, and A_BH+ is the absorbance of the protonated species.

    • Alternatively, a plot of pH versus log[(A - A_B) / (A_BH+ - A)] will yield a straight line with a y-intercept equal to the pKa.

Determination of logP by Shake-Flask Method with ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's lipophilicity. For fluorinated compounds, ¹⁹F NMR spectroscopy offers a sensitive and accurate method for its determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • A suitable fluorinated reference compound with a known logP

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • NMR spectrometer with ¹⁹F capabilities

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and the reference compound into a vial.

    • Add equal volumes of pre-saturated n-octanol and water to the vial.

  • Partitioning:

    • Securely cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and partitioning of the compounds between the two phases.

    • Allow the vial to stand undisturbed for a sufficient time (e.g., 24 hours) to allow for complete phase separation. Centrifugation can be used to accelerate this process.

  • NMR Analysis:

    • Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases without disturbing the interface.

    • Prepare separate NMR samples for each phase in NMR tubes.

    • Acquire the ¹⁹F NMR spectra for both the n-octanol and aqueous samples.

  • Data Analysis:

    • Integrate the signals corresponding to the target compound and the reference compound in both spectra.

    • The partition coefficient (P) can be calculated using the following equation: P = (I_octanol / I_water) * (P_ref) where I_octanol and I_water are the integral values of the target compound in the n-octanol and water phases, respectively, and P_ref is the known partition coefficient of the reference compound.

    • The logP is then calculated as the base-10 logarithm of P.

Potential Applications and Mechanisms

While specific biological signaling pathways for this compound are not well-documented, its structural similarity to other fluorinated anilines suggests potential applications in agrochemical and pharmaceutical development.

Logical Workflow: Agrochemical Synthesis Intermediate

A closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the synthesis of the insecticide hexaflumuron. This suggests a potential role for this compound in the synthesis of other agrochemicals. The following diagram illustrates a logical workflow for its utilization.

Agrochemical_Synthesis cluster_synthesis Synthesis of this compound cluster_application Agrochemical Development Start Starting Materials Reaction1 Introduction of Tetrafluoroethoxy Group Start->Reaction1 Reaction2 Reduction of Nitro Group Reaction1->Reaction2 Product This compound Reaction2->Product Intermediate Key Intermediate Product->Intermediate Derivatization Chemical Derivatization Intermediate->Derivatization Screening Biological Screening (e.g., Insecticidal Activity) Derivatization->Screening Lead_Compound Lead Compound Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Final_Product Final Agrochemical Product Optimization->Final_Product

Caption: Logical workflow for the synthesis and application of this compound as an intermediate in agrochemical development.

Hypothetical Signaling Pathway: Antimicrobial Mechanism of Action

Studies on other fluorinated anilines have suggested that their antimicrobial activity may stem from the induction of oxidative stress and disruption of the bacterial cell membrane.[4] The following diagram illustrates a hypothetical signaling pathway for this mechanism.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Macromolecule_Damage Cell_Death Cell Death Macromolecule_Damage->Cell_Death Aniline This compound Aniline->Membrane Disruption Aniline->ROS Induction

Caption: Hypothetical mechanism of antimicrobial action for a fluorinated aniline, involving cell membrane disruption and induction of reactive oxygen species (ROS).

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. Its physicochemical properties, driven by the presence of the tetrafluoroethoxy group, make it a compound of interest for applications in agrochemicals and pharmaceuticals. This guide provides a foundational understanding of its properties and methodologies for its characterization. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully realize its potential in various scientific disciplines.

References

An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS: 713-62-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,1,2,2-tetrafluoroethoxy)aniline, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and potential applications, with a particular focus on its role as an intermediate in the development of novel therapeutics. While direct biological data on the title compound is limited, this guide explores the pharmacological context of structurally related molecules, particularly riluzole analogs, to infer potential areas of therapeutic interest. Detailed experimental protocols and safety information are also provided to support further research and development efforts.

Physicochemical Properties

This compound is a substituted aniline featuring a tetrafluoroethoxy group at the para position. This fluorinated moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 713-62-2[2]
Molecular Formula C₈H₇F₄NO[2]
Molecular Weight 209.14 g/mol [2]
Boiling Point 104-108 °C at 11 mmHg
Flash Point 93.5 °C
Refractive Index 1.462
Density 1.38 g/cm³
Predicted XlogP 2.8[3]

Synthesis

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the etherification of a p-substituted phenol derivative followed by the reduction of a nitro group to the aniline.

Experimental Protocol: Synthesis from 4-Nitrophenol

This two-step synthesis involves the formation of the tetrafluoroethoxy ether followed by the reduction of the nitro group.

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

A plausible synthetic route involves the reaction of 4-nitrophenol with tetrafluoroethylene in the presence of a base.

  • Materials: 4-nitrophenol, tetrafluoroethylene, sodium hydroxide, dimethylformamide (DMF).

  • Procedure:

    • In a pressure-rated reaction vessel, dissolve 4-nitrophenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in anhydrous DMF.

    • Purge the vessel with nitrogen gas.

    • Introduce tetrafluoroethylene gas into the vessel, maintaining a constant pressure.

    • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess tetrafluoroethylene.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

The nitro group of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is then reduced to the corresponding amine.

  • Materials: 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water, heat the mixture to reflux.

    • Add a solution of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1 equivalent) in ethanol dropwise to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

    • The product can be further purified by distillation under reduced pressure or column chromatography if necessary.

Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the tetrafluoroethoxy group. The aromatic region would likely display an AA'BB' system, typical of a para-substituted benzene ring. The single proton on the difluoromethyl group (-CHF₂-) would appear as a triplet of triplets due to coupling with the adjacent fluorine atoms and the other two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the oxygen being shifted downfield. The two carbons of the tetrafluoroethoxy group would also be visible, with their chemical shifts influenced by the attached fluorine atoms.

FT-IR Spectroscopy

The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.14 g/mol ). Fragmentation patterns would likely involve the loss of the tetrafluoroethoxy group or cleavage of the aniline ring.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of published data on the specific biological activities of this compound. However, its structural similarity to key intermediates in the synthesis of pharmacologically active molecules provides a strong rationale for its investigation in drug discovery programs.

Intermediate for Riluzole Analogs and Neuroprotective Agents

One of the most significant potential applications of this compound is in the synthesis of analogs of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[4] Riluzole is a neuroprotective agent that modulates glutamatergic neurotransmission.[5][6] The mechanism of action of riluzole is multifaceted, involving the inhibition of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[5][6] It also has effects on postsynaptic glutamate receptors.[5][6]

The synthesis of riluzole analogs often involves the use of substituted anilines.[7][8] The tetrafluoroethoxy group in this compound can impart desirable properties to drug candidates, such as increased metabolic stability and enhanced membrane permeability, which are crucial for central nervous system (CNS) drugs.[1]

Potential mechanism of action of riluzole analogs.
Agrochemical Intermediates

Fluorinated anilines are also important intermediates in the synthesis of modern agrochemicals. The dichloro-derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the production of the insecticide hexaflumuron. This highlights the potential of the title compound as a versatile building block in the development of new crop protection agents.

Safety and Handling

Detailed toxicological data for this compound are not available. However, as with all aniline derivatives, it should be handled with caution. Aniline and its derivatives can be toxic and are readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with considerable potential in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a precursor for riluzole analogs underscores its promise for the development of novel neuroprotective agents. Further research is warranted to fully elucidate its biological activity profile and to explore its applications in the synthesis of new bioactive molecules. The synthetic protocols and physicochemical data presented in this guide provide a solid foundation for researchers to further investigate this promising compound.

References

Spectroscopic Characterization of 4-(1,1,2,2-Tetrafluoroethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine. The introduction of the tetrafluoroethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related molecules. This guide provides the known predicted data and outlines the standard methodologies for obtaining comprehensive spectroscopic information.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available through databases such as PubChem.[2] This data is crucial for identifying the molecular ion and common fragments during mass spectrometric analysis. The molecular formula for this compound is C₈H₇F₄NO.[2]

AdductPredicted m/z
[M+H]⁺210.05365
[M+Na]⁺232.03559
[M-H]⁻208.03909
[M]⁺209.04582
[M]⁻209.04692

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[2]

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete characterization.

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and its reactivity.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.

  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Acquire a ¹⁹F NMR spectrum. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired relatively quickly.

3.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3.2.3. Data Analysis

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify characteristic absorption bands for functional groups expected in this compound, such as:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

    • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

    • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

    • C-N stretching (around 1250-1350 cm⁻¹)

    • C-O stretching of the ether (around 1000-1300 cm⁻¹)

    • Strong C-F stretching bands (around 1000-1400 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • The solvent evaporates, leading to the formation of gas-phase ions.

  • Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, [M+H]⁺ and [M+Na]⁺ ions are commonly observed. In negative ion mode, [M-H]⁻ ions are expected.

  • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

3.3.3. Data Analysis

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information.

  • For HRMS data, use the accurate mass to calculate the elemental formula and confirm the identity of the compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS & HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Analytical workflow for the characterization of this compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in public databases, this guide provides the necessary foundational information for researchers working with this compound. The predicted mass spectrometry data offers a starting point for its identification. The detailed, generalized protocols for NMR, IR, and MS analysis outline the standard procedures for obtaining comprehensive and accurate spectroscopic data. The provided analytical workflow offers a logical framework for the characterization of this and other novel chemical entities. This document is intended to be a valuable resource for the scientific community, facilitating future research and development in fields where fluorinated anilines are of interest.

References

Molecular structure and conformation of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Experimental Data for 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Extensive searches for detailed experimental data on the molecular structure and conformation of this compound have revealed a significant lack of publicly available information. Specific crystallographic data (bond lengths, bond angles, dihedral angles) and comprehensive NMR spectroscopic studies required for a detailed conformational analysis of this particular molecule have not been found in the scientific literature or chemical databases. Similarly, detailed, validated experimental protocols for its synthesis and purification, as well as information regarding its specific biological activities or associated signaling pathways, are not available.

Therefore, it is not currently possible to provide a technical guide based on experimentally determined quantitative data for this compound.

Proposed Alternative: A Technical Guide Based on Analogous Compounds and General Methodologies

As an alternative, this guide will provide a comprehensive overview of the expected molecular structure and conformational properties of this compound, based on the known characteristics of structurally similar fluorinated anilines. Furthermore, this guide will present detailed, standardized experimental protocols for the synthesis, characterization, and conformational analysis that are typically applied to novel compounds of this class. This will serve as a valuable resource for researchers and drug development professionals by outlining the necessary steps to fully characterize this molecule.

An In-depth Technical Guide on the Predicted Molecular Structure and Characterization of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine containing a tetrafluoroethoxy substituent. The introduction of fluorine-containing groups can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for its potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not available, this guide outlines the expected structural features and the experimental workflows required for its full characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of an aniline ring substituted at the para position with a 1,1,2,2-tetrafluoroethoxy group.

2.1. Key Structural Features

  • Aniline Moiety: The geometry of the aniline ring is expected to be largely planar. The amino group is a key site for hydrogen bonding and chemical derivatization.

  • Tetrafluoroethoxy Group (-OCF₂CF₂H): This bulky and highly electronegative substituent is expected to have a significant impact on the molecule's electronic properties and conformation. The C-O-C bond angle and the torsion angles around the C-O and C-C bonds of the ethoxy chain will determine the overall shape and steric profile of the molecule.

2.2. Conformational Analysis

The conformational flexibility of this compound will primarily arise from the rotation around the C(aryl)-O, O-C(F₂), and C(F₂)-C(F₂H) bonds. The stable conformations will be a result of the interplay between steric hindrance, electrostatic interactions, and hyperconjugation. It is anticipated that the tetrafluoroethyl chain will adopt a staggered conformation to minimize steric strain between the fluorine atoms.

Data Presentation: Predicted Structural Parameters

The following table presents a template for the kind of quantitative data that would be obtained from X-ray crystallographic analysis. The values provided are hypothetical and based on typical bond lengths and angles for similar molecular fragments.

ParameterPredicted Value RangeDescription
Bond Lengths (Å)
C(aryl)-N1.38 - 1.42Aromatic carbon to nitrogen bond.
C(aryl)-O1.36 - 1.40Aromatic carbon to oxygen bond.
O-C(F₂)1.35 - 1.39Ether oxygen to fluorinated carbon.
C(F₂)-C(F₂H)1.50 - 1.55Carbon-carbon bond in the fluoroethyl chain.
C-F1.33 - 1.36Carbon-fluorine bond.
C-H (aryl)0.93 - 0.97Aromatic carbon-hydrogen bond.
N-H0.98 - 1.02Amine nitrogen-hydrogen bond.
Bond Angles (°) **
C-N-C (in aniline)118 - 122Angle around the nitrogen atom.
C-O-C115 - 120Ether bond angle.
F-C-F106 - 110Angle between fluorine atoms on the same carbon.
Dihedral Angles (°) **
C(aryl)-C(aryl)-O-C0 or 180 (planar) / ±90 (perpendicular)Defines the orientation of the ethoxy group relative to the aniline ring.
C(aryl)-O-C-CVariableDefines the conformation of the ethoxy chain.
O-C-C-HVariableDefines the conformation of the terminal CHF₂ group.

Note: These values are estimations and require experimental verification.

Experimental Protocols

4.1. Synthesis and Purification

A plausible synthetic route to this compound would involve the reaction of 4-aminophenol with tetrafluoroethylene under basic conditions. A general protocol is outlined below.

Protocol 4.1.1: Synthesis of this compound

  • Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) in a pressure vessel, add a base (e.g., potassium carbonate, sodium hydride) (1.1 equivalents).

  • Reaction: Cool the mixture and carefully introduce tetrafluoroethylene gas.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

4.2. X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[2]

Protocol 4.2.1: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[3]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[4]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

4.3. NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[5]

Protocol 4.3.1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve an accurately weighed sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to observe the chemical shifts and coupling constants of the fluorine nuclei, which are highly sensitive to the local electronic environment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry.

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_conformation Conformational Analysis synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Diffraction purification->xray comp_chem Computational Modeling nmr->comp_chem

Caption: Experimental workflow for the characterization of this compound.

G cluster_properties Physicochemical Properties cluster_implications Implications for Drug Development 4-TFEA This compound lipophilicity Increased Lipophilicity 4-TFEA->lipophilicity -OCF2CF2H group metabolic_stability Enhanced Metabolic Stability 4-TFEA->metabolic_stability C-F bonds pka Altered pKa of Aniline Nitrogen 4-TFEA->pka Electron-withdrawing effect bioavailability Improved Bioavailability lipophilicity->bioavailability pharmacokinetics Altered Pharmacokinetic Profile metabolic_stability->pharmacokinetics binding_affinity Modified Target Binding Affinity pka->binding_affinity

Caption: Potential influence of the tetrafluoroethoxy group on molecular properties.

Conclusion

While a detailed experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its synthesis, purification, and in-depth structural and conformational analysis. The outlined protocols for X-ray crystallography and NMR spectroscopy represent standard and robust methods to obtain the necessary quantitative data. The insights gained from such studies would be invaluable for understanding the structure-property relationships of this and other fluorinated anilines, thereby guiding their future applications in drug discovery and materials science. It is known that this compound can be used to synthesize analogs of riluzole, a blocker of excitatory amino acid mediated neurotransmission.[6]

References

An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy

The most prevalent and practical approach to the synthesis of this compound involves a two-step process. The first step establishes the tetrafluoroethoxy linkage to a benzene ring, followed by the reduction of a nitro group to the desired aniline.

Key Synthetic Steps:

  • O-Alkylation of 4-Nitrophenol: This initial step introduces the 1,1,2,2-tetrafluoroethoxy group onto the aromatic ring. While direct reaction with tetrafluoroethylene gas under pressure is a possible route, a more accessible laboratory-scale method involves the use of 1,2-dibromotetrafluoroethane.

  • Reduction of the Nitro Group: The intermediate, 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, is then reduced to the final product, this compound. Several reduction methods are effective, with catalytic hydrogenation and metal-acid reductions being common choices.

Below is a graphical representation of the primary synthetic pathway.

Synthesis_Pathway Start 4-Nitrophenol Intermediate1 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene Start->Intermediate1 1,2-Dibromotetrafluoroethane, Cs2CO3, DMSO Intermediate2 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Intermediate1->Intermediate2 Zn, Acetic Acid Product This compound Intermediate2->Product Fe, HCl, Methanol

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

This step is achieved through a two-part process: initial O-alkylation with 1,2-dibromotetrafluoroethane followed by reductive debromination.

Part A: Synthesis of 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene

Step1A_Workflow Reactants 4-Nitrophenol 1,2-Dibromotetrafluoroethane Cesium Carbonate Reaction Heat at 50°C under N2 Reactants->Reaction Solvent DMSO Solvent->Reaction Workup Quench with H2O Extract with CH2Cl2 Reaction->Workup Isolation Isolate Organic Layer Dry and Concentrate Workup->Isolation Product 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene Isolation->Product

Caption: Experimental workflow for the synthesis of the bromo-intermediate.

Methodology:

A mixture of 4-nitrophenol, 1,2-dibromotetrafluoroethane (2.0 equivalents), and cesium carbonate (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is heated to 50°C under a nitrogen atmosphere with mechanical stirring. The reaction progress is monitored by thin-layer chromatography (TLC). After completion (typically 12-16 hours), the reaction mixture is cooled to room temperature and diluted with water and dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene.[1]

Part B: Reductive Debromination to 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

Methodology:

The crude 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene is dissolved in glacial acetic acid. The solution is heated to 50°C, and zinc dust (3.0 equivalents) is added portion-wise. The mixture is stirred at 50°C for approximately one hour. After cooling to room temperature, water and dichloromethane are added, and the mixture is filtered through celite. The organic layer of the filtrate is separated, washed with water and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.[1]

Parameter Value
Solvent DMSO (Part A), Acetic Acid (Part B)
Base Cesium Carbonate (Part A)
Reducing Agent Zinc Dust (Part B)
Temperature 50°C
Typical Yield Moderate to good

Table 1: Summary of reaction conditions for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene.

Step 2: Reduction of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene to this compound

The final step involves the reduction of the nitro group to an amine. A common and effective method utilizes iron in the presence of an acid.

Step2_Workflow Reactant 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Reaction Heat to 60-65°C Reactant->Reaction Reagents Iron Powder Concentrated HCl Reagents->Reaction Solvent Methanol Solvent->Reaction Workup Filter Adjust pH to 9-10 Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Isolation Dry and Evaporate Extraction->Isolation Product This compound Isolation->Product

Caption: Experimental workflow for the reduction of the nitro-intermediate.

Methodology:

To a solution of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene in methanol, iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to 60-65°C and stirred. The reaction is monitored for completion by TLC. Upon completion, the reaction mixture is filtered through a bed of celite to remove the iron sludge, and the filtrate is concentrated. The pH of the residue is adjusted to 9-10 with a suitable base (e.g., sodium hydroxide solution). The product is then extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[2]

Parameter Value
Reducing Agent Iron Powder
Acid Catalyst Concentrated Hydrochloric Acid
Solvent Methanol
Temperature 60-65°C
Typical Yield High

Table 2: Summary of reaction conditions for the reduction of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene.

Alternative Starting Materials and Pathways

While the route from 4-nitrophenol is the most direct, other starting materials can be considered depending on availability and desired substitution patterns.

  • From 4-Aminophenol: It is conceivable to start with 4-aminophenol, protect the amine functionality, perform the O-tetrafluoroethylation as described above, and then deprotect the amine. However, this adds extra steps to the synthesis.

  • From 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: If this bromo-derivative is available, a Buchwald-Hartwig amination or other cross-coupling reaction could be employed to introduce the amino group. This approach is generally more expensive and may require specialized catalysts.

The choice of starting material will ultimately depend on factors such as cost, availability, and the specific requirements of the research or development project.

This guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is crucial to adhere to standard laboratory safety practices and to optimize the reaction conditions based on the specific equipment and reagents available.

References

A Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial availability, chemical properties, and synthetic applications of 4-(1,1,2,2-Tetrafluoroethoxy)aniline, a key building block in medicinal chemistry.

Introduction

This compound is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. The incorporation of the tetrafluoroethoxy group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, key technical data, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound, identified by the CAS number 713-62-2, is readily available from a range of chemical suppliers. These suppliers offer the compound in various quantities, from research and development scale to bulk manufacturing. When sourcing this chemical, it is crucial to verify the purity and specifications provided by the supplier to ensure it meets the requirements of the intended application.

Table 1: Prominent Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich--INVALID-LINK--Offers the compound under the Apollo Scientific brand.
Santa Cruz Biotechnology--INVALID-LINK--Provides the compound for proteomics research applications.[1]
Alachem Co., Ltd.--INVALID-LINK--Offers the compound for both R&D and industrial use.[2][3]
BenchChem--INVALID-LINK--Lists the compound and provides some physicochemical properties.[4]
MOLBASE--INVALID-LINK--A chemical e-commerce platform listing multiple suppliers.
Matrix Scientific--INVALID-LINK--Provides a safety data sheet with key physical and chemical properties.[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 713-62-2[4]
Molecular Formula C₈H₇F₄NO[4]
Molecular Weight 209.14 g/mol [4]
Appearance Liquid[5]
Boiling Point 104-108 °C at 11 mmHg[6]
Density 1.379 - 1.38 g/cm³[5][6]
Refractive Index 1.462[5][6]
Storage Temperature Room temperature, keep in a dark place under an inert atmosphere.[6]

Applications in Research and Drug Development

Fluorinated anilines are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The tetrafluoroethoxy group in this compound can enhance a molecule's metabolic stability and lipophilicity, which are critical parameters for drug candidates.

One notable application of this compound is in the synthesis of analogs of riluzole.[5] Riluzole is a neuroprotective agent that blocks excitatory amino acid-mediated neurotransmission. By using this compound as a starting material, researchers can develop novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles for the treatment of neurological disorders.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research labs and companies, a general synthetic workflow for its utilization in the synthesis of riluzole analogs can be conceptualized. This typically involves the reaction of the aniline with a suitable coupling partner to form the core structure of the target molecule.

Below is a generalized workflow representing the synthetic logic for creating a library of compounds from this compound.

G General Synthetic Workflow A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, Ullmann) A->C B Coupling Partner (e.g., Heterocyclic Halide) B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, MS) E->F G Final Product (Riluzole Analog) F->G H Biological Screening G->H

A generalized synthetic workflow for the utilization of this compound.

Signaling Pathways

The primary known therapeutic area for compounds derived from this compound is related to the modulation of excitatory amino acid mediated neurotransmission, given its use in synthesizing riluzole analogs.[5] Riluzole is believed to act on several neuronal signaling pathways, although its precise mechanism of action is not fully elucidated. The potential signaling pathways that analogs derived from this compound might modulate could be inferred from the known pharmacology of riluzole.

G Potential Signaling Pathways for Riluzole Analogs cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Riluzole Analog (Derived from this compound) B Voltage-Gated Na+ Channels A->B Inhibits C Glutamate Release B->C Reduces D NMDA/AMPA Receptors C->D Less Activation of E Postsynaptic Signaling Cascade D->E Downregulates F Neuroprotection E->F Leads to

Inferred signaling pathways potentially modulated by riluzole analogs.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the safety data sheet provided by Matrix Scientific, it is an irritant and may be harmful by ingestion and inhalation.[5] It is irritating to mucous membranes and the upper respiratory tract.[5] To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[5] Therefore, it is imperative to use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique tetrafluoroethoxy moiety offers the potential to enhance the pharmacokinetic properties of lead compounds. While detailed experimental protocols and an understanding of its full biological effects are still emerging, its utility in the synthesis of riluzole analogs points towards its potential in the development of new therapeutics for neurological disorders. As with all research chemicals, it is essential to handle this compound with appropriate safety measures.

References

An In-Depth Technical Guide to the Safety and Handling of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS RN: 713-62-2). The information presented is intended to equip laboratory and research personnel with the knowledge necessary to handle this chemical compound safely. It is crucial to note that while this guide is thorough, the toxicological and ecological properties of this specific compound have not been fully investigated.[1] Therefore, a cautious and prudent approach to handling is imperative.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic amine. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Appearance Liquid[1]
Boiling Point 104-108 °C at 11 mmHg[1]
Density 1.379 g/mL[1]
Refractive Index 1.462[1]
pKa 3.94 ± 0.10[2]

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards:

Hazard ClassGHS Hazard StatementPictogramSignal Word
Skin SensitizationH317: May cause an allergic skin reaction⚠️Warning
Serious Eye IrritationH319: Causes serious eye irritation⚠️Warning

It is important to note that the toxicological properties have not been fully determined, and it may be harmful by ingestion and inhalation. The material is also irritating to mucous membranes and the upper respiratory tract.[1]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.[1] For detailed PPE recommendations, refer to the table in Section 5.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.

  • Aerosol and Dust Prevention: If handling a form that can generate dust or aerosols, take measures to prevent their formation and inhalation.[1]

G General Handling Workflow start Start Handling Procedure ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Chemical Carefully fume_hood->weigh_transfer avoid_spills Avoid Spills and Aerosol Generation weigh_transfer->avoid_spills close_container Tightly Close Container After Use avoid_spills->close_container clean_up Clean Work Area close_container->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Safe Handling Workflow
Storage

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Accidental Release and Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate respiratory protection, chemical-resistant gloves, boots, and safety goggles.[1]

  • Containment: For liquid spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[1]

  • Collection: Scoop the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly after material pickup is complete.[1]

G Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Place in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Spill Response Workflow
First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[1]
Skin Contact Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the irritated skin with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[1]
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Give the victim water to drink. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

The following table provides detailed recommendations for PPE when handling this compound.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and/or a face shield.To protect eyes from splashes and vapors.
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To prevent skin contact with spills.
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a fume hood or if there is a risk of inhalation.To prevent respiratory tract irritation.

Fire and Explosion Hazards

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or polymer foam.[1]

  • Special Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]

  • Hazardous Decomposition Products: Emits toxic fumes under fire conditions, which may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

Toxicological and Ecological Information

Toxicology

The toxicological properties of this compound have not been fully investigated.[1] It is known to be an irritant and may cause allergic skin reactions and serious eye irritation.[1] It may be harmful if swallowed or inhaled.[1] Due to its aniline structure, absorption into the body could potentially lead to the formation of methemoglobin, which can cause cyanosis; however, this has not been confirmed for this specific compound.

Ecology

There is no specific data available on the ecological effects of this compound.[1] It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow this chemical to enter sewers or waterways.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

This technical guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

An In-Depth Technical Guide to the Reactivity of the Aniline Group in 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is an aromatic amine of increasing interest in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group at the para-position significantly modulates the chemical properties of the aniline moiety. This technical guide provides a comprehensive overview of the reactivity of the aniline group in this specific molecule, focusing on its basicity, nucleophilicity, and susceptibility to common aniline reactions. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

The reactivity of the aniline group is central to its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom is responsible for its basicity and nucleophilicity, while the aromatic ring is susceptible to electrophilic substitution. The electron-withdrawing nature of the tetrafluoroethoxy group is expected to decrease the electron density on both the nitrogen atom and the aromatic ring, thereby influencing its reactivity in comparison to unsubstituted aniline.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its reactivity and for the practical design of experimental protocols.

PropertyValueSource
Molecular Formula C₈H₇F₄NOPubChem
Molecular Weight 209.14 g/mol PubChem
Predicted pKa 3.94 ± 0.10ChemicalBook
Predicted XlogP 2.8PubChemLite[1]

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination is recommended for precise applications.

Reactivity of the Aniline Group

The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of the aniline moiety.

Basicity and Nucleophilicity

The electron-withdrawing nature of the tetrafluoroethoxy group significantly reduces the electron density on the nitrogen atom of the aniline group. This leads to a decrease in both its basicity and nucleophilicity compared to aniline. The predicted pKa of approximately 3.94 is substantially lower than that of aniline (pKa ≈ 4.6), indicating that this compound is a significantly weaker base. This reduced basicity and nucleophilicity will necessitate more forcing reaction conditions for reactions involving the amino group, such as acylation and alkylation.

G

Electrophilic Aromatic Substitution

The tetrafluoroethoxy group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, like other alkoxy groups, it is an ortho, para-director because the lone pairs on the oxygen atom can participate in resonance, stabilizing the arenium ion intermediates for ortho and para attack. Given that the para position is occupied, electrophilic substitution reactions on this compound are expected to occur at the ortho positions relative to the amino group. The strong deactivation of the ring means that harsher reaction conditions will likely be required compared to aniline.

G Reactant This compound Electrophile Electrophile (E⁺) Reactant->Electrophile Electrophilic Attack Ortho_Product Ortho-substituted product Electrophile->Ortho_Product Major Pathway (Resonance Stabilized) Meta_Product Meta-substituted product (Disfavored) Electrophile->Meta_Product Minor Pathway

Key Reactions and Experimental Protocols

While specific experimental data for this compound is scarce in the literature, the following sections provide detailed, generalized protocols for key reactions of anilines bearing electron-withdrawing groups. These protocols can serve as a starting point for the optimization of reactions with the target molecule.

Acylation

Acylation of the amino group is a common transformation. Due to the reduced nucleophilicity of this compound, acylation may require a catalyst or more reactive acylating agents.

General Protocol for Acylation with Acetic Anhydride:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: Add a slight excess of acetic anhydride (1.1-1.5 eq.) to the solution. For less reactive anilines, the addition of a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., zinc chloride) may be beneficial.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G Start Dissolve Aniline in Solvent Add_Reagents Add Acetic Anhydride (& Catalyst if needed) Start->Add_Reagents React Heat to Reflux Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Cool & Neutralize Monitor->Workup Reaction Complete Isolate Extract & Dry Workup->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify Product N-acetylated Product Purify->Product

Alkylation

N-alkylation of weakly nucleophilic anilines can be challenging and may require the use of more reactive alkylating agents or catalytic methods.

General Protocol for N-Alkylation with Alkyl Halides:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.), the alkyl halide (1.0-1.5 eq.), and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Diazotization and Azo Coupling

Diazotization of weakly basic anilines often requires stronger acidic conditions. The resulting diazonium salt can then be used in azo coupling reactions.

General Protocol for Diazotization:

  • Reaction Setup: Suspend or dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in cold water, keeping the temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by a spot test with a solution of 2-naphthol, which will produce a colored azo dye.

General Protocol for Azo Coupling:

  • Coupling Partner Preparation: Dissolve the coupling partner (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution is typically used. For anilines, an acidic solution is used. Cool the solution to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: The azo dye often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and dry.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline_Acid Aniline in Strong Acid (0-5°C) Add_Nitrite Add NaNO₂ Solution Aniline_Acid->Add_Nitrite Diazonium_Salt Diazonium Salt Add_Nitrite->Diazonium_Salt Coupling_Partner Coupling Partner (e.g., Phenol) Diazonium_Salt->Coupling_Partner Add to Coupling Partner Azo_Dye Azo Dye Coupling_Partner->Azo_Dye

Conclusion

The 4-(1,1,2,2-tetrafluoroethoxy) group exerts a significant electron-withdrawing effect on the aniline moiety, leading to reduced basicity and nucleophilicity of the amino group and deactivation of the aromatic ring towards electrophilic substitution. Consequently, chemical transformations involving this compound generally require more forcing conditions than those for unsubstituted aniline. The provided general protocols for acylation, alkylation, and diazotization of electron-deficient anilines offer a solid foundation for developing specific synthetic procedures for this compound. Further experimental investigation is warranted to quantify the reactivity of this versatile building block and to optimize reaction conditions for its various applications in drug discovery and materials science.

References

The Strategic Incorporation of Fluorinated Anilines in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, profoundly influencing the biological and material properties of compounds. Among the various fluorinated building blocks, fluorinated anilines have emerged as particularly versatile and powerful intermediates. Their unique electronic properties, conferred by the highly electronegative fluorine atom, coupled with the reactivity of the aniline moiety, provide a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the applications of fluorinated anilines in organic synthesis, with a focus on their role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Applications of Fluorinated Anilines

Fluorinated anilines are instrumental in several key areas of chemical synthesis due to the significant impact of fluorine substitution on molecular properties. The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity and basicity of the amino group, making these compounds highly valuable in medicinal chemistry.[1] In materials science, the incorporation of fluorine can impart desirable characteristics such as thermal stability and altered electronic properties.[2]

Pharmaceutical Synthesis

Fluorinated anilines are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is the use of 3-chloro-4-fluoroaniline in the synthesis of Gefitinib , a targeted therapy for non-small cell lung cancer.[3][4] The synthesis involves a nucleophilic aromatic substitution reaction where the aniline nitrogen displaces a chlorine atom on the quinazoline core.[5]

Agrochemical Development

In the agrochemical industry, fluorinated anilines are used to create potent herbicides, insecticides, and fungicides. For instance, 3-chloro-4-fluoroaniline is a key precursor for the synthesis of pyrazole carboxamide fungicides like Bixafen .[6][7] These fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi.

Dyestuff and Pigment Industry

The unique electronic properties of fluorinated anilines also make them valuable in the synthesis of high-performance azo dyes and pigments. The presence of fluorine can enhance the lightfastness and chemical resistance of the resulting colorants.[8] The synthesis typically involves the diazotization of the fluorinated aniline followed by coupling with a suitable aromatic compound.

Advanced Materials

Fluorinated anilines are also employed in the production of specialty polymers and liquid crystals. Poly(fluoroaniline)s, synthesized through chemical or electrochemical polymerization, exhibit unique electronic and physical properties compared to their non-fluorinated counterparts, with potential applications in sensors and electrocatalysis.[2][9][10] In the realm of liquid crystals, the incorporation of fluorine can influence the mesophase behavior and dielectric anisotropy of the materials.[11][12]

Key Synthetic Transformations of Fluorinated Anilines

The utility of fluorinated anilines in organic synthesis stems from their participation in a wide range of chemical reactions. The following sections detail the experimental protocols for some of the most important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, making fluorinated anilines excellent substrates for SNAr reactions. This is particularly true when additional electron-withdrawing groups are present on the ring.

Experimental Protocol: Synthesis of a Gefitinib Intermediate

A common step in the synthesis of Gefitinib involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.[3]

  • Reaction Setup: To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: After the reaction is complete, the product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, can be isolated by filtration and purified by recrystallization.

Quantitative Data for SNAr Reactions

Fluorinated AnilineCoupling PartnerProductYield (%)Reference
3-Chloro-4-fluoroaniline4-chloro-6,7-dimethoxyquinazoline4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazolineHigh[3]
2-Fluoro-5-nitroanilineThiophenol2-(Phenylthio)-5-nitroaniline95(General SNAr)

Logical Relationship: SNAr in Gefitinib Synthesis

SNAr_Gefitinib quinazoline 4-Chloro-6,7-dimethoxyquinazoline intermediate 4-(3-chloro-4-fluoroanilino)- 6,7-dimethoxyquinazoline quinazoline->intermediate SNAr fluoroaniline 3-Chloro-4-fluoroaniline fluoroaniline->intermediate Nucleophile

Caption: SNAr reaction in the synthesis of a Gefitinib precursor.

Diazotization Reactions

The primary amino group of fluorinated anilines can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions.[13]

Experimental Protocol: Diazotization of 3-Chloro-4-fluoroaniline for Azo Dye Synthesis [8]

  • Preparation: In a 250 mL beaker, add 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water. Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure complete reaction. The resulting diazonium salt solution is then used immediately in the subsequent coupling reaction.

Quantitative Data for Diazotization-based Reactions

Fluorinated AnilineReactionProductYield (%)Reference
3-AminobenzotrifluorideSchiemann Reaction3-Fluorobenzotrifluoride93.2[14]
2-FluoroanilineSchiemann Reaction1,2-DifluorobenzeneHigh[15]

Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated anilines bearing a halogen (Br, I) are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of C-C and C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Fluoroaniline

[10]* Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated fluoroaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. The product is purified by column chromatography.

Quantitative Data for Cross-Coupling Reactions

Fluorinated AnilineCoupling PartnerReactionProductYield (%)Reference
1-Iodo-4-fluorobenzenePhenylacetyleneSonogashira1-Fluoro-4-(phenylethynyl)benzene80
4-BromobenzotrifluorideAnilineBuchwald-HartwigN-(4-(Trifluoromethyl)phenyl)aniline(Varies with ligand)
4-IodotoluenePhenylacetyleneSonogashira1-Methyl-4-(phenylethynyl)benzene95

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar'(L2) transmetalation->pd2_ar_ar boronic_acid Ar'B(OH)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Heterocyclic Compounds

Fluorinated anilines are valuable precursors for the synthesis of various heterocyclic compounds, such as quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a Fluorinated Benzimidazole

[16]* Reaction Setup: In a microwave synthesis vial, combine 4-fluoro-1,2-phenylenediamine (1 equivalent), an aromatic aldehyde (e.g., methyl-4-formylbenzoate, 1 equivalent), and sodium disulfite (1 equivalent) in DMF.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 240 °C and 10 bar for 5 minutes.

  • Work-up and Purification: After cooling, the product can be precipitated by the addition of water and purified by recrystallization.

Quantitative Data for Heterocycle Synthesis

Fluorinated AnilineReactantProductYield (%)Reference
4-Fluoro-1,2-phenylenediamineMethyl-4-formylbenzoateMethyl 4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzoateHigh
2-Fluoro-5-nitroanilinep-Tolualdehyde6-Fluoro-2-(p-tolyl)-1H-benzo[d]imidazol-5-amine(After reduction)
Polymerization of Fluorinated Anilines

Fluorinated anilines can be polymerized to form poly(fluoroaniline)s, which possess interesting electronic and material properties.

Experimental Protocol: Chemical Oxidative Polymerization of 2-Fluoroaniline

[2][9]* Monomer Solution: Prepare a solution of 2-fluoroaniline in an acidic medium (e.g., HCl).

  • Initiator Solution: Prepare a solution of an oxidizing agent (e.g., ammonium persulfate) in the same acidic medium.

  • Polymerization: Slowly add the initiator solution to the monomer solution at a low temperature (e.g., 0-5 °C) with constant stirring.

  • Isolation: The polymer precipitates out of the solution and can be collected by filtration, washed, and dried.

Quantitative Data for Polymerization

MonomerPolymerization MethodYield (%)Reference
2-FluoroanilineChemical Oxidative3-7
3-FluoroanilineChemical Oxidative3-7

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have further expanded the utility of fluorinated anilines.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of fluorinated anilines under mild conditions. This methodology allows for reactions such as perfluoroalkylation, which are challenging to achieve through traditional methods.

[17]***

Experimental Workflow: Photoredox-Catalyzed Perfluoroalkylation

Photoredox_Perfluoroalkylation start Aniline Derivative + Perfluoroalkyl Iodide + Photocatalyst (e.g., Rose Bengal) + Base (e.g., Cs2CO3) in Solvent (e.g., MeCN) irradiate Irradiate with Visible Light (e.g., Compact Fluorescent Lamp) start->irradiate reaction Radical Homolytic Aromatic Substitution irradiate->reaction product Perfluoroalkyl-substituted Aniline reaction->product

Caption: General workflow for photoredox-catalyzed perfluoroalkylation of anilines.

Electrochemical Synthesis

Electrochemical methods offer a unique approach to the synthesis of fluorinated polymers. The electrochemical polymerization of fluorinated anilines allows for the formation of polymer films with controlled thickness and properties directly on an electrode surface.

Fluorinated anilines are undeniably a class of privileged building blocks in modern organic synthesis. Their strategic application has led to significant advancements in the fields of medicine, agriculture, and materials science. The ability to fine-tune molecular properties through the judicious placement of fluorine atoms on the aniline core provides chemists with a powerful tool for rational molecular design. As synthetic methodologies continue to evolve, the scope of applications for these versatile intermediates is expected to expand even further, paving the way for the discovery and development of novel molecules with enhanced functionalities.

References

Methodological & Application

Synthesis of hexaflumuron intermediate using 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive application notes and detailed protocols for the synthesis of a key intermediate of the insecticide Hexaflumuron, starting from 4-(1,1,2,2-Tetrafluoroethoxy)aniline. These guidelines are intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Overview of the Synthetic Pathway

Hexaflumuron is a benzoylurea insecticide that functions by inhibiting chitin synthesis in insects. A crucial intermediate in its synthesis is N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea . The synthesis of this intermediate from this compound involves a three-step process:

  • Chlorination: Introduction of two chlorine atoms to the aniline ring of this compound to yield 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

  • Synthesis of Isocyanate: Preparation of 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzamide.

  • Coupling Reaction: Reaction of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with 2,6-difluorobenzoyl isocyanate to produce the final hexaflumuron intermediate.

The overall synthetic scheme is presented below.

A This compound B 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline A->B Chlorination E N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea (Hexaflumuron) B->E C 2,6-Difluorobenzamide D 2,6-Difluorobenzoyl isocyanate C->D Isocyanate Formation D->E Coupling

Figure 1: Overall synthetic pathway to Hexaflumuron.

Experimental Protocols

Step 1: Synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

This protocol describes the ortho-chlorination of this compound using N-chlorosuccinimide (NCS). The amino group of the aniline directs the electrophilic substitution to the ortho positions.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃), anhydrous

  • Trifluoroacetic acid (TFA), catalytic amount

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous chloroform.

  • Add N-chlorosuccinimide (2.2 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Step 2: Synthesis of 2,6-Difluorobenzoyl Isocyanate

This protocol details the preparation of 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzamide and oxalyl chloride.[1][2]

Materials:

  • 2,6-Difluorobenzamide

  • Oxalyl chloride

  • Toluene, anhydrous

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a gas outlet to a trap

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.

  • Add oxalyl chloride (1.1 eq) dropwise to the suspension.[2]

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours.[2] During this time, hydrogen chloride and carbon monoxide gas will be evolved and should be passed through a suitable trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the toluene under reduced pressure.

  • The remaining residue is then distilled under high vacuum to yield pure 2,6-difluorobenzoyl isocyanate.[2]

Step 3: Synthesis of N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea (Hexaflumuron)

This final step involves the coupling of the chlorinated aniline with the prepared isocyanate.

Materials:

  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

  • 2,6-Difluorobenzoyl isocyanate

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • While stirring, add a solution of 2,6-difluorobenzoyl isocyanate (1.0 eq) in anhydrous toluene dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by filtration and wash with cold toluene.

  • Dry the product under vacuum to obtain N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]urea.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the hexaflumuron intermediate.

StepReactant 1Molar RatioReactant 2Molar RatioSolventTemperature (°C)Time (h)Yield (%)
1This compound1.0N-Chlorosuccinimide2.2ChloroformRoom Temp.24-48~70-80 (estimated)
22,6-Difluorobenzamide1.0Oxalyl chloride1.1TolueneReflux5>90[2]
33,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline1.02,6-Difluorobenzoyl isocyanate1.0TolueneRoom Temp.4-6>95

Visualizations

cluster_0 Step 1: Chlorination A Dissolve Aniline in Chloroform B Add NCS and TFA A->B C Stir at RT B->C D Quench and Extract C->D E Dry and Concentrate D->E F Column Chromatography E->F

Figure 2: Experimental workflow for the chlorination of this compound.

cluster_1 Step 2: Isocyanate Synthesis G Suspend Amide in Toluene H Add Oxalyl Chloride G->H I Reflux Reaction H->I J Solvent Removal I->J K Vacuum Distillation J->K

Figure 3: Experimental workflow for the synthesis of 2,6-difluorobenzoyl isocyanate.

cluster_2 Step 3: Coupling Reaction L Dissolve Chlorinated Aniline in Toluene M Add Isocyanate Solution L->M N Stir at RT M->N O Filter Precipitate N->O P Dry Product O->P

Figure 4: Experimental workflow for the final coupling reaction.

References

Application Notes and Protocols: 4-(1,1,2,2-Tetrafluoroethoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a valuable building block in medicinal chemistry, offering unique properties for the design and synthesis of novel therapeutic agents. The incorporation of the tetrafluoroethoxy group can significantly influence the physicochemical and pharmacokinetic properties of a molecule, making it a strategic choice for lead optimization and the development of new drug candidates. Fluorinated anilines are crucial in the pharmaceutical and agrochemical sectors for their ability to modify electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The tetrafluoroethoxy moiety, in particular, serves as a bioisosteric replacement for other functional groups, a common and effective strategy in drug design to enhance the developability of a compound. This document provides an overview of its applications, relevant biological pathways, and detailed experimental protocols for its use in synthesis.

Key Applications in Drug Design

The this compound moiety is primarily utilized to enhance the "drug-like" properties of a lead compound. The tetrafluoroethoxy group offers several advantages:

  • Increased Lipophilicity: The fluorine atoms contribute to a significant increase in lipophilicity, which can improve a compound's ability to cross cellular membranes and enhance its bioavailability.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the tetrafluoroethoxy group resistant to oxidative metabolism. This can prolong the biological half-life of a drug.[1]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the tetrafluoroethoxy group can modulate the pKa of the aniline nitrogen and influence the electronic properties of the aromatic ring. This can be strategically employed to fine-tune binding interactions with biological targets.

  • Bioisosteric Replacement: The tetrafluoroethoxy group can be used as a bioisostere for other groups, such as a methoxy or trifluoromethoxy group, to optimize a molecule's steric and electronic profile for improved target engagement and pharmacokinetic properties.

Strategic Incorporation in Kinase Inhibitors

Aniline derivatives are a cornerstone in the development of kinase inhibitors, particularly those targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). The aniline moiety often serves as a key pharmacophore that forms crucial hydrogen bonds within the kinase hinge region. The substitution pattern on the aniline ring is critical for potency and selectivity. The use of this compound in this context can offer the advantages of increased metabolic stability and cellular permeability, potentially leading to more durable and efficacious kinase inhibitors.

Signaling Pathway: EGFR Inhibition

Many aniline-based small molecules are designed to inhibit the EGFR signaling pathway, which is often dysregulated in various cancers. EGFR activation initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2] EGFR inhibitors compete with ATP for binding to the intracellular tyrosine kinase domain of the receptor, thereby blocking its autophosphorylation and subsequent downstream signaling.[2][][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->EGFR ATP Competition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway and Inhibition by Aniline-based Kinase Inhibitors.

Quantitative Data

CompoundStructureTargetIC50 (nM)cLogPMetabolic Stability (t1/2 in HLM, min)
Gefitinib Clc1cc(OC--INVALID-LINK--CO)c(OC)cc1Nc1ncc(C)c(c1)c2ccc(F)cc2EGFR2-373.2~30
Hypothetical Analog Clc1cc(OC(F)(F)C(F)F)c(OC)cc1Nc1ncc(C)c(c1)c2ccc(F)cc2EGFRPredicted: Similar or ImprovedPredicted: > 4.0Predicted: > 60

Data for the hypothetical analog is predictive and serves for illustrative purposes to highlight the expected influence of the tetrafluoroethoxy group.

Experimental Protocols

The following protocols provide examples of how this compound can be utilized in common synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of N-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]acetamide

This protocol describes a standard acylation of this compound.

Workflow Diagram:

acylation_workflow start Start dissolve Dissolve Aniline in Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride (dropwise at RT) dissolve->add_anhydride stir Stir for 30 min add_anhydride->stir quench Add Water stir->quench concentrate Concentrate in vacuo quench->concentrate precipitate Add Ice-Water concentrate->precipitate isolate Isolate Product (Filtration) precipitate->isolate end End isolate->end

Caption: Workflow for the Acylation of this compound.

Materials:

  • This compound

  • Glacial acetic acid

  • Acetic anhydride

  • Water

  • Ice

Procedure:

  • Dilute this compound (1 equivalent) with glacial acetic acid (approximately 5 volumes).[5]

  • At room temperature, add acetic anhydride (1.1 equivalents) dropwise to the solution.[5]

  • Stir the reaction mixture for 30 minutes.[5]

  • After 30 minutes, add a small amount of water (e.g., 0.1 volumes) to quench any remaining acetic anhydride.[5]

  • Concentrate the solution at 50°C in vacuo.[5]

  • Add the concentrated mixture to a larger volume of ice-water (approximately 25 volumes) to precipitate the product.[5]

  • Collect the solid product by filtration, wash with water, and dry to yield N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-acetamide.

Protocol 2: Amide Coupling to a Heterocyclic Carboxylic Acid

This protocol is an adapted example, based on the synthesis of related kinase inhibitors, demonstrating the use of this compound in a standard amide bond formation reaction.

Workflow Diagram:

amide_coupling_workflow start Start mix_reagents Combine Carboxylic Acid, Aniline, and Solvent start->mix_reagents add_coupling Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) mix_reagents->add_coupling stir Stir at Room Temperature (monitor by TLC/LC-MS) add_coupling->stir workup Aqueous Workup (e.g., add water, extract with EtOAc) stir->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General Workflow for Amide Coupling.

Materials:

  • A heterocyclic carboxylic acid (e.g., 5-(1H-pyrazol-5-yl)nicotinic acid) (1 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of the heterocyclic carboxylic acid in anhydrous DMF, add this compound, followed by DIPEA.

  • Add HATU to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its ability to enhance lipophilicity and metabolic stability makes it an attractive component for the design of new drugs, particularly in the area of kinase inhibitors. The provided protocols offer a starting point for the incorporation of this building block into synthetic routes for novel therapeutic agents.

References

Application Notes and Protocol: N-acylation of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds which are prevalent in a vast number of biologically active molecules and pharmaceutical compounds.[1] The introduction of an acyl group to an aniline can significantly modify its electronic and steric properties, influencing its reactivity, bioavailability, and pharmacological profile. Fluorinated anilines, such as 4-(1,1,2,2-Tetrafluoroethoxy)aniline, are of particular interest in medicinal chemistry and agrochemical development. The tetrafluoroethoxy substituent can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This document provides a detailed protocol for the N-acylation of this compound. The described procedure is a representative method adapted from established protocols for the acylation of anilines, providing a robust starting point for the synthesis of a variety of N-acyl-4-(1,1,2,2-tetrafluoroethoxy)aniline derivatives.[3][4] These derivatives are valuable intermediates for the synthesis of novel therapeutic agents and other specialized chemicals.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is typically followed by the elimination of a leaving group (e.g., chloride ion or carboxylate) to form the stable amide product. The use of a non-nucleophilic base is often employed to neutralize the acidic byproduct generated during the reaction.[3]

Experimental Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction: After the complete addition of the acyl chloride, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-acylated product.

Data Presentation

The following table summarizes the expected inputs and potential outputs for the N-acylation of this compound with acetyl chloride as a representative acylating agent.

ParameterDescriptionValue
Reactants
This compound1.0 mmol
Acetyl Chloride1.05 mmol
Triethylamine1.1 mmol
Dichloromethane10 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide
Expected Output
Theoretical Yield~251 mg
Typical Experimental Yield85-95%
Purity (post-chromatography)>98%

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output reactant reactant process process product product analysis analysis Aniline This compound Dissolve Dissolve Aniline & Base in DCM Aniline->Dissolve AcylChloride Acyl Chloride Add Add Acyl Chloride AcylChloride->Add Base Base (TEA/Pyridine) Base->Dissolve Solvent DCM Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add Stir Stir at RT Add->Stir Quench Quench with Water Stir->Quench Monitor by TLC Wash Wash (NaHCO3, Brine) Quench->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure N-Acylated Product Purify->FinalProduct

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Chlorination of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the electrophilic chlorination of 4-(1,1,2,2-Tetrafluoroethoxy)aniline. Due to the limited publicly available data on the direct chlorination of this specific substrate, the following protocols are based on established methods for the chlorination of anilines and other activated aromatic systems, adapted to the unique electronic and steric properties of the tetrafluoroethoxy substituent.

Introduction

This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. The introduction of chlorine atoms onto the aromatic ring can significantly modulate the biological activity and physicochemical properties of the final product. The electron-donating amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the bulky and electron-withdrawing 1,1,2,2-tetrafluoroethoxy group at the para position sterically hinders and electronically deactivates this position. Therefore, chlorination is expected to occur primarily at the ortho positions (3 and 5) relative to the amino group.

Careful control of reaction conditions is crucial to achieve the desired degree of chlorination, be it mono- or di-substitution, and to minimize the formation of side products.

Chlorination Strategies

The primary challenge in the chlorination of anilines is the high reactivity of the substrate, which can lead to over-chlorination and oxidation. Common strategies to control the reaction include:

  • Choice of Chlorinating Agent: Milder chlorinating agents are preferred to prevent unwanted side reactions.

  • Reaction Temperature: Lower temperatures generally favor mono-substitution and reduce the rate of side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent.

  • Protection of the Amino Group: In some cases, protecting the amino group as an amide can moderate its activating effect and improve selectivity. However, this adds extra steps to the synthesis.

This document focuses on direct chlorination using N-Chlorosuccinimide (NCS), a versatile and easy-to-handle chlorinating agent.

Experimental Protocols

The following are detailed protocols for the mono- and di-chlorination of this compound using N-Chlorosuccinimide.

Protocol for Monochlorination

This protocol aims to synthesize 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous acetonitrile to make a 0.2 M solution.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Add the NCS solution dropwise to the cooled aniline solution over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Protocol for Dichlorination

This protocol aims to synthesize 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Materials:

  • Same as for monochlorination.

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous acetonitrile to make a 0.2 M solution.

  • Add N-Chlorosuccinimide (2.2 eq) portion-wise to the solution at room temperature with stirring.

  • Heat the reaction mixture to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Data Presentation

The following tables summarize the expected reaction parameters for the chlorination of this compound. These are starting points, and optimization may be required to achieve the best results.

Table 1: Reaction Conditions for Monochlorination

ParameterCondition
SubstrateThis compound
Chlorinating AgentN-Chlorosuccinimide (NCS)
Stoichiometry (Substrate:NCS)1 : 1.05
SolventAcetonitrile
Temperature0 °C
Reaction Time1-3 hours (monitor by TLC/LC-MS)
Expected Product2-chloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Table 2: Reaction Conditions for Dichlorination

ParameterCondition
SubstrateThis compound
Chlorinating AgentN-Chlorosuccinimide (NCS)
Stoichiometry (Substrate:NCS)1 : 2.2
SolventAcetonitrile
Temperature40-50 °C
Reaction Time4-8 hours (monitor by TLC/LC-MS)
Expected Product3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Visualizations

The following diagrams illustrate the general workflow for the chlorination reactions.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve this compound in anhydrous acetonitrile add_ncs Add N-Chlorosuccinimide (NCS) (1.05 eq for mono-, 2.2 eq for di-chlorination) start->add_ncs react Stir at specified temperature (0 °C for mono-, 40-50 °C for di-chlorination) add_ncs->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with aq. Na2S2O3 monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with aq. NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end end purify->end Isolated Chlorinated Product

Caption: General experimental workflow for the chlorination of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs aniline This compound chlorination Electrophilic Aromatic Chlorination aniline->chlorination ncs N-Chlorosuccinimide (NCS) ncs->chlorination solvent Acetonitrile solvent->chlorination temperature Temperature temperature->chlorination mono_product 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)aniline chlorination->mono_product 1.05 eq NCS, 0 °C di_product 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline chlorination->di_product 2.2 eq NCS, 40-50 °C

Caption: Logical relationship between inputs, process, and outputs for the chlorination reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Chlorosuccinimide is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

  • The chlorinated aniline products are expected to be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

The protocols and information provided in these application notes are intended for use by qualified professionals. The reaction conditions are suggested starting points and may require optimization to achieve desired results. The user assumes all responsibility for the safe handling and execution of these procedures.

Application of 4-(1,1,2,2-Tetrafluoroethoxy)aniline in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a crucial fluorinated building block in the synthesis of modern agrochemicals. The incorporation of the tetrafluoroethoxy group into the aniline structure imparts unique properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target sites. These characteristics contribute to the development of more potent and selective pesticides. This document provides a detailed overview of the application of this compound in the synthesis of the benzoylphenylurea insecticide, hexaflumuron, including experimental protocols and quantitative data.

Key Application: Synthesis of Hexaflumuron

Hexaflumuron is a third-generation benzoylphenylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[1] It is highly effective against a broad spectrum of pests, particularly from the orders Lepidoptera, Coleoptera, and Isoptera. This compound serves as a key precursor in the industrial synthesis of hexaflumuron. The overall synthetic pathway involves two primary steps: the dichlorination of the aniline ring followed by condensation with a benzoyl isocyanate derivative.

Synthetic Pathway Overview

The synthesis of hexaflumuron from this compound can be summarized in the following two stages:

  • Chlorination: this compound is chlorinated to yield the key intermediate, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

  • Urea Formation: The resulting dichlorinated aniline is then reacted with 2,6-difluorobenzoyl isocyanate (or its synthetic equivalents) to form the final hexaflumuron molecule.

Quantitative Data

Synthesis Yields and Product Purity
Step No.ReactionStarting MaterialProductReported Yield (%)Purity (%)Reference
1DichlorinationThis compound3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)anilineNot specified in detail for a standard lab protocol. An improved industrial route reports an overall yield of 74.0% for the intermediate.99.7[1]
2Urea Formation3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)anilineHexaflumuron82.099.0[2]
Biological Activity of Hexaflumuron
Target PestBioassay MethodMetricValue (ppm)Reference
Xanthogaleruca luteola (Elm leaf beetle)Leaf dipLC₅₀ (72h)122.02[3]
Xanthogaleruca luteola (Elm leaf beetle)Leaf dipLC₃₀ (72h)53.45[3]
Apolygus lucorum (Mirid bug)Artificial dietLC₅₀ (1st-instar nymphs)0.311[4][5]
Apolygus lucorum (Mirid bug)Artificial dietLC₅₀ (3rd-instar nymphs)0.337[4][5]
Apolygus lucorum (Mirid bug)Artificial dietLC₅₀ (1-day-old adults)13.193[4][5]

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Disclaimer: The following protocol is a representative procedure based on general methods for the dichlorination of anilines, as a specific detailed laboratory protocol for this exact transformation was not found in the searched literature.

Objective: To synthesize 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline by the chlorination of this compound.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (2.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. The reported melting point of the product is 72-76°C.

Step 2: Synthesis of Hexaflumuron

Objective: To synthesize hexaflumuron from 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. This protocol is adapted from Chinese patent CN103214400B.[2]

Materials:

  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

  • Sodium cyanate (NaOCN)

  • Aqueous acetic acid solution

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • 2,6-Difluorobenzoyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous organic solvent (e.g., 1,2-dichloroethane)

  • 5% aqueous sodium bicarbonate solution

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

Part A: Synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea

  • In a reaction vessel, dissolve 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline and sodium cyanate in an aqueous acetic acid solution.

  • Add a catalytic amount of a phase transfer catalyst.

  • Heat the mixture to a temperature between 0-80 °C and stir for 1-12 hours.

  • After the reaction is complete, cool the mixture and filter to collect the solid product.

  • Wash the filter cake with water and dry to obtain 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea.

Part B: Synthesis of Hexaflumuron

  • In a separate reaction vessel, dissolve the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenylurea from Part A and 2,6-difluorobenzoyl chloride in an anhydrous organic solvent.

  • Add a catalytic amount of a mixture of anhydrous zinc chloride and anhydrous aluminum trichloride.

  • Heat the reaction mixture to a temperature between 65-150 °C and stir for 1-24 hours. During the reaction, apply a vacuum to remove the generated hydrogen chloride gas.

  • Upon completion, cool the reaction mixture and remove the solvent by distillation under reduced pressure.

  • To the residue, add a 5% aqueous sodium bicarbonate solution to adjust the pH to 7-8 and stir for 30 minutes.

  • Filter the mixture to collect the crude hexaflumuron as a solid.

  • Wash the solid with water, dry, and recrystallize from a suitable solvent to obtain pure hexaflumuron. The reported yield for this step is 82.0% with a purity of 99.0%.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Urea Formation A This compound C Reaction in Dichloromethane A->C B Chlorinating Agent (e.g., SO2Cl2) B->C D Purification C->D E 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline D->E F 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline H Condensation Reaction F->H G 2,6-Difluorobenzoyl isocyanate G->H I Purification H->I J Hexaflumuron I->J reaction_pathway cluster_reagents start This compound intermediate 3,5-Dichloro-4-(1,1,2,2- tetrafluoroethoxy)aniline start->intermediate Chlorination product Hexaflumuron intermediate->product Condensation reagent1 + 2 SO₂Cl₂ reagent2 + 2,6-Difluorobenzoyl isocyanate

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is a valuable starting material in medicinal and agricultural chemistry. The tetrafluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed protocols for the synthesis of several classes of novel heterocyclic compounds—quinolines, benzimidazoles, benzothiazoles, and quinoxalines—using this compound as the primary precursor. The synthesis of key intermediates required for these transformations is also described in detail.

Part 1: Synthesis of Key Intermediates

The synthesis of benzimidazoles, benzothiazoles, and quinoxalines from this compound requires its conversion into key intermediates. The following protocols outline these preliminary synthetic steps.

Workflow for Intermediate Synthesis

G start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration Step 1a herz Herz Reaction (S₂Cl₂) start->herz Step 2a nitro_intermediate 4-(1,1,2,2-Tetrafluoroethoxy)-2-nitroaniline nitration->nitro_intermediate reduction Reduction (Fe, HCl or SnCl₂, HCl) nitro_intermediate->reduction Step 1b diamine_intermediate 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-diamine reduction->diamine_intermediate herz_intermediate Herz Salt Intermediate herz->herz_intermediate hydrolysis Hydrolysis (NaOH, then H⁺) herz_intermediate->hydrolysis Step 2b thiophenol_intermediate 2-Amino-5-(1,1,2,2-tetrafluoroethoxy)thiophenol hydrolysis->thiophenol_intermediate G start This compound reagents + α,β-Unsaturated Aldehyde/Ketone (e.g., Acrolein, Crotonaldehyde) start->reagents reaction Doebner-von Miller Reaction (Acid Catalyst, Oxidant) reagents->reaction product Substituted 6-(1,1,2,2-Tetrafluoroethoxy)quinoline reaction->product G start 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-diamine reagents + Aromatic/Aliphatic Aldehyde start->reagents reaction Condensation & Oxidative Cyclization (e.g., Na₂S₂O₅ or air) reagents->reaction product Substituted 5-(1,1,2,2-Tetrafluoroethoxy)benzimidazole reaction->product G start 2-Amino-5-(1,1,2,2-tetrafluoroethoxy)thiophenol reagents + Aromatic/Aliphatic Aldehyde start->reagents reaction Condensation & Oxidative Cyclization (e.g., H₂O₂/HCl or DMSO) reagents->reaction product Substituted 6-(1,1,2,2-Tetrafluoroethoxy)benzothiazole reaction->product G start 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-diamine reagents + 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal) start->reagents reaction Condensation Reaction (Acidic or Neutral Conditions) reagents->reaction product Substituted 6-(1,1,2,2-Tetrafluoroethoxy)quinoxaline reaction->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline and its halogenated precursors are valuable building blocks in medicinal chemistry and materials science. The tetrafluoroethoxy group imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a desirable substituent in the design of novel bioactive molecules. Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of this scaffold, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions involving derivatives of this compound. The protocols are based on established methodologies for structurally similar fluorinated aromatic compounds and are intended to serve as a starting point for reaction optimization.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup Combine aryl halide, coupling partner, and base in a dry Schlenk flask add_catalyst Add Pd catalyst and ligand setup->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent degas Degas mixture (e.g., Ar bubbling) add_solvent->degas heat Heat to desired temperature with stirring degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench and perform aqueous work-up cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify Suzuki_Miyaura Pd0 Pd(0)Lu2099 PdII_halide Ru00b9-Pd(II)Lu2099-X Pd0->PdII_halide Ru00b9-X PdII_alkoxide Ru00b9-Pd(II)Lu2099-OR'' PdII_halide->PdII_alkoxide Base (M-OR'') PdII_biaryl Ru00b9-Pd(II)Lu2099-Ru00b2 PdII_alkoxide->PdII_biaryl Ru00b2-B(OR')u2082 PdII_biaryl->Pd0 Ru00b9-Ru00b2 OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Base_label Base Activation Buchwald_Hartwig Pd0 Pd(0)Lu2099 PdII_halide Ar-Pd(II)Lu2099-X Pd0->PdII_halide Ar-X PdII_amido Ar-Pd(II)Lu2099-NRu00b9Ru00b2 PdII_halide->PdII_amido HNRu00b9Ru00b2, Base PdII_amido->Pd0 Ar-NRu00b9Ru00b2 OA_label Oxidative Addition Amine_Coord Amine Coordination & Deprotonation RE_label Reductive Elimination Heck_Reaction Pd0 Pd(0)Lu2099 PdII_halide Ar-Pd(II)Lu2099-X Pd0->PdII_halide Ar-X PdII_alkene Alkene Complex PdII_halide->PdII_alkene Alkene PdII_alkyl σ-Alkyl Pd(II) PdII_alkene->PdII_alkyl PdII_hydride H-Pd(II)Lu2099-X PdII_alkyl->PdII_hydride Product PdII_hydride->Pd0 Base OA_label Oxidative Addition MI_label Migratory Insertion BHE_label β-Hydride Elimination RE_label Base-mediated Regeneration Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Lu2099 PdII_halide Ar-Pd(II)Lu2099-X Pd0->PdII_halide Ar-X PdII_alkynyl Ar-Pd(II)Lu2099-Cu2261CR PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Ar-Cu2261CR CuX Cu(I)-X Cu_alkynyl Cu(I)-Cu2261CR CuX->Cu_alkynyl H-Cu2261CR, Base Cu_alkynyl->PdII_halide Transmetalation

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-(1,1,2,2-Tetrafluorethoxy)anilin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-(1,1,2,2-Tetrafluorethoxy)anilin ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie. Die Einführung der Tetrafluorethoxy-Gruppe in Moleküle kann deren metabolische Stabilität, Lipophilie und Bindungsaffinität an biologische Zielstrukturen signifikant verbessern. Diese Applikationsschrift beschreibt detaillierte Protokolle zur Synthese einer diversen Bibliothek von Derivaten aus 4-(1,1,2,2-Tetrafluorethoxy)anilin. Die hergestellten Verbindungen eignen sich für das Screening auf verschiedene biologische Aktivitäten, insbesondere als potenzielle Inhibitoren von Kinasen und Phosphodiesterasen.

Synthese von Derivaten

Die primäre Aminogruppe des 4-(1,1,2,2-Tetrafluorethoxy)anilins dient als reaktiver Angriffspunkt für eine Vielzahl von chemischen Modifikationen. Im Folgenden werden drei grundlegende Derivatisierungsstrategien vorgestellt: die Bildung von Amiden, Sulfonamiden und Harnstoffen.

Amid-Kopplung

Die Amidbindung ist eine der fundamentalsten Verknüpfungen in der medizinischen Chemie. Die Kopplung von 4-(1,1,2,2-Tetrafluorethoxy)anilin mit einer Reihe von Carbonsäuren ermöglicht die systematische Untersuchung des chemischen Raums um das Molekül herum.

Experimentelles Protokoll: Allgemeine Vorschrift zur Amid-Kopplung [1][2]

  • In einem trockenen Reaktionsgefäß werden 4-(1,1,2,2-Tetrafluorethoxy)anilin (1,0 Äquiv.), die entsprechende Carbonsäure (1,2 Äquiv.), 1-Hydroxybenzotriazol (HOBt) (0,1 Äquiv.) und 4-(Dimethylamino)pyridin (DMAP) (1,0 Äquiv.) in wasserfreiem Acetonitril (ACN) gelöst.[1]

  • Die Mischung wird auf 0 °C gekühlt und 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,0 Äquiv.) wird portionsweise zugegeben.[1]

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 18 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amid-Derivat zu erhalten.

Sulfonamid-Synthese

Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in vielen zugelassenen Medikamenten zu finden sind.[3][4] Ihre Synthese aus 4-(1,1,2,2-Tetrafluorethoxy)anilin erweitert die strukturelle Vielfalt der Substanzbibliothek erheblich.

Experimentelles Protokoll: Allgemeine Vorschrift zur Sulfonamid-Synthese

  • 4-(1,1,2,2-Tetrafluorethoxy)anilin (1,0 Äquiv.) wird in wasserfreiem Pyridin gelöst und auf 0 °C gekühlt.

  • Das entsprechende Sulfonsäurechlorid (1,1 Äquiv.) wird langsam zu der Lösung gegeben.

  • Die Reaktionsmischung wird für 12-24 Stunden bei Raumtemperatur gerührt.

  • Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach Beendigung der Reaktion wird die Mischung auf Eiswasser gegossen und mit 2 M HCl angesäuert, bis ein Niederschlag ausfällt.

  • Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.

  • Falls erforderlich, wird das Produkt durch Umkristallisation oder Säulenchromatographie weiter gereinigt.

Harnstoff-Synthese

Harnstoff-Derivate sind für ihre Fähigkeit bekannt, starke Wasserstoffbrückenbindungen mit Protein-Zielstrukturen einzugehen, was sie zu attraktiven Kandidaten für die Entwicklung von Enzyminhibitoren macht.

Experimentelles Protokoll: Allgemeine Vorschrift zur Harnstoff-Synthese [5]

  • Zu einer Lösung von 4-(1,1,2,2-Tetrafluorethoxy)anilin (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) wird bei Raumtemperatur langsam das entsprechende Isocyanat (1,05 Äquiv.) zugetropft.

  • Die Reaktionsmischung wird für 2-6 Stunden bei Raumtemperatur gerührt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • In vielen Fällen fällt das Harnstoff-Derivat als fester Niederschlag aus der Reaktionslösung aus und kann durch Filtration isoliert werden.

  • Ist dies nicht der Fall, wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mit einem geeigneten Lösungsmittel (z. B. Diethylether oder Hexan) verrieben, um die Fällung des Produkts zu induzieren.

  • Der Feststoff wird abfiltriert, gewaschen und getrocknet, um das reine Harnstoff-Derivat zu erhalten.

Visualisierung des Synthese-Workflows

G Workflow zur Derivatisierung cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen cluster_end Anwendung Aniline 4-(1,1,2,2-Tetrafluorethoxy)anilin Amide Amid-Kopplung (+ R-COOH, EDC, HOBt) Aniline->Amide Weg A Sulfonamide Sulfonamid-Synthese (+ R-SO2Cl, Pyridin) Aniline->Sulfonamide Weg B Urea Harnstoff-Synthese (+ R-NCO) Aniline->Urea Weg C Amide_Prod Amid-Derivate Amide->Amide_Prod Sulfonamide_Prod Sulfonamid-Derivate Sulfonamide->Sulfonamide_Prod Urea_Prod Harnstoff-Derivate Urea->Urea_Prod Screening Biologisches Screening (z.B. Kinase-Assays) Amide_Prod->Screening Sulfonamide_Prod->Screening Urea_Prod->Screening

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese und zum Screening von Derivaten.

Biologisches Screening: Kinase-Inhibitor-Assay

Anilin-Derivate sind eine bekannte Klasse von Kinase-Inhibitoren. Die synthetisierte Substanzbibliothek kann daher auf ihre hemmende Wirkung gegenüber einer Reihe von Kinasen, die an der Pathogenese von Krankheiten wie Krebs oder Entzündungen beteiligt sind, untersucht werden.

Experimentelles Protokoll: Allgemeiner Kinase-Inhibitor-Screening-Assay (z.B. ADP-Glo™) [6]

  • Reagenzienvorbereitung:

    • Kinase-Puffer, rekombinantes Kinase-Enzym, spezifisches Substrat und ATP werden gemäß den Anweisungen des Herstellers vorbereitet.

    • Die Testverbindungen werden in DMSO zu einer Stammlösung gelöst und anschließend im Kinase-Puffer auf die gewünschten Testkonzentrationen verdünnt.

  • Kinase-Reaktion:

    • In die Wells einer 384-Well-Platte werden die Testverbindungen oder die DMSO-Kontrolle vorgelegt.

    • Die Kinase-Reaktion wird durch Zugabe der Enzym/Substrat-Mischung und anschließender Zugabe von ATP gestartet.

    • Die Platte wird für 60 Minuten bei Raumtemperatur inkubiert, um die enzymatische Reaktion zu ermöglichen.

  • ADP-Detektion:

    • Nach der Inkubation wird ADP-Glo™-Reagenz zu jedem Well gegeben, um das verbleibende ATP abzubauen. Dies dauert 40 Minuten bei Raumtemperatur.

    • Anschließend wird das Kinase-Detektionsreagenz zugegeben, um das während der Kinase-Reaktion entstandene ADP in ATP umzuwandeln und dieses über eine Luziferase-Reaktion in ein lumineszentes Signal umzusetzen. Inkubation für 30-60 Minuten bei Raumtemperatur.

  • Datenerfassung und -analyse:

    • Die Lumineszenz wird mit einem geeigneten Plattenlesegerät gemessen.

    • Die prozentuale Hemmung wird relativ zu den Positiv- (kein Inhibitor) und Negativkontrollen (kein Enzym) berechnet.

    • Für aktive Verbindungen werden Dosis-Wirkungs-Kurven erstellt und die IC₅₀-Werte (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) bestimmt.

Datenpräsentation

Die Ergebnisse des Screenings werden typischerweise in tabellarischer Form zusammengefasst, um einen direkten Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Repräsentative Screening-Daten für Amid-Derivate als Kinase-X-Inhibitoren

VerbindungR-Gruppe (aus R-COOH)IC₅₀ (nM)
A-1 Phenyl150
A-2 4-Chlorphenyl45
A-3 3-Pyridyl88
A-4 Cyclohexyl>10.000

Tabelle 2: Repräsentative Screening-Daten für Sulfonamid-Derivate als Kinase-X-Inhibitoren

VerbindungR-Gruppe (aus R-SO₂Cl)IC₅₀ (nM)
S-1 Phenyl210
S-2 4-Methylphenyl125
S-3 Thiophen-2-yl70
S-4 N,N-Dimethyl>10.000

Tabelle 3: Repräsentative Screening-Daten für Harnstoff-Derivate als Kinase-X-Inhibitoren

VerbindungR-Gruppe (aus R-NCO)IC₅₀ (nM)
U-1 Phenyl95
U-2 3-Trifluormethylphenyl25
U-3 Benzyl350
U-4 Cyclohexyl8.500

Visualisierung des Signalwegs

Viele Kinasen sind Teil komplexer zellulärer Signalwege. Die Hemmung einer Kinase durch ein Derivat von 4-(1,1,2,2-Tetrafluorethoxy)anilin kann die nachgeschalteten Signalereignisse blockieren.

G Vereinfachter Kinase-Signalweg Receptor Rezeptor Kinase_X Kinase X Receptor->Kinase_X Aktivierung Substrat Substratprotein Kinase_X->Substrat Phosphorylierung Substrat_P Phosphoryliertes Substratprotein Response Zelluläre Antwort (z.B. Proliferation, Entzündung) Substrat_P->Response Signalweiterleitung Inhibitor Anilin-Derivat (Inhibitor) Inhibitor->Kinase_X Hemmung

Abbildung 2: Hemmung eines Signalwegs durch einen Kinase-Inhibitor.

Schlussfolgerung: Die hier vorgestellten Protokolle bieten eine robuste Grundlage für die Synthese und das Screening von Derivaten des 4-(1,1,2,2-Tetrafluorethoxy)anilins. Die systematische Derivatisierung ermöglicht die Erstellung von diversen Substanzbibliotheken, deren Mitglieder als wertvolle Werkzeuge zur Untersuchung biologischer Prozesse und als Ausgangspunkte für die Entwicklung neuer Therapeutika dienen können.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-(1,1,2,2-tetrafluoroethoxy)aniline and its derivatives. This key intermediate is of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the tetrafluoroethoxy moiety. The protocols outlined below are designed for kilogram-scale production and are based on established industrial synthetic routes. This document includes two primary synthetic pathways, detailed experimental procedures, and quantitative data presented in tabular format for clarity and ease of comparison.

Introduction

Fluorinated anilines are crucial building blocks in the synthesis of a wide range of biologically active molecules. The 1,1,2,2-tetrafluoroethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The reliable, safe, and scalable synthesis of this compound is therefore a critical step in the development of novel therapeutics and agrochemicals. This document details two of the most industrially viable routes for its production.

Synthetic Routes Overview

Two primary routes have been identified for the large-scale synthesis of this compound.

  • Route A: Direct Fluoroalkoxylation of 4-Aminophenol. This route involves the direct reaction of 4-aminophenol with tetrafluoroethylene (TFE) gas. While atom-economical, this approach requires specialized high-pressure equipment and stringent safety protocols due to the explosive nature of TFE. A similar process has been patented for the synthesis of the 3,5-dichloro derivative.[1]

  • Route B: Nitration and Subsequent Reduction. This is a more conventional and widely practiced industrial approach for substituted anilines. It involves the synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene followed by the reduction of the nitro group to an amine. This route avoids the direct handling of large quantities of TFE gas in the final steps and is generally considered more amenable to standard pilot plant and industrial equipment.

This document will focus on providing detailed protocols for Route B, as it represents a more accessible and commonly employed strategy for large-scale production.

Diagram of Synthetic Pathway (Route B)

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Phenol Phenol a + Phenol->a TFE Tetrafluoroethylene (TFE) TFE->a Base Base (e.g., KOH) Base->a Solvent1 Solvent (e.g., DMF) Solvent1->a Precursor 1,1,2,2-Tetrafluoroethoxybenzene NitroIntermediate 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene b + Precursor->b a->Precursor Heat NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->b FinalProduct This compound c + NitroIntermediate->c b->NitroIntermediate Controlled Temp. ReducingAgent Reducing Agent (e.g., Fe/HCl or H2/Catalyst) ReducingAgent->c Solvent2 Solvent (e.g., Ethanol) Solvent2->c c->FinalProduct Heat

Caption: Synthetic workflow for Route B.

Experimental Protocols

Protocol 1: Synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene (Nitro Intermediate)

This protocol is adapted from analogous industrial processes for the synthesis of fluorinated aromatic compounds.

Step 1A: Synthesis of 1,1,2,2-Tetrafluoroethoxybenzene

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave (minimum 20 L capacity) equipped with a mechanical stirrer, thermocouple, pressure gauge, and gas inlet/outlet lines with N,N-dimethylformamide (DMF, 10 L) and potassium hydroxide (KOH, 2.5 kg, 44.6 mol).

  • Reactant Addition: Add phenol (4.0 kg, 42.5 mol) to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove oxygen.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Introduce tetrafluoroethylene (TFE) gas, maintaining a pressure of 10-15 bar. The reaction is exothermic and the TFE feed rate should be controlled to maintain the temperature below 100°C. Monitor the reaction by GC for the disappearance of phenol.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and vent the excess TFE. Quench the reaction mixture by slowly adding water (20 L).

  • Extraction: Transfer the mixture to an extraction vessel and extract with ethyl acetate (3 x 10 L).

  • Purification: Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 1,1,2,2-tetrafluoroethoxybenzene.

Step 1B: Nitration of 1,1,2,2-Tetrafluoroethoxybenzene

  • Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add concentrated sulfuric acid (98%, 15 L). Cool the acid to 0-5°C in an ice/salt bath.

  • Reactant Addition: Slowly add 1,1,2,2-tetrafluoroethoxybenzene (5.0 kg, 25.75 mol) to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (65%, 2.5 L) and concentrated sulfuric acid (2.5 L). Add this mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 kg) with vigorous stirring.

  • Isolation: The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then washed with a cold 5% sodium bicarbonate solution.

  • Drying: The crude product is dried under vacuum at 40-50°C to yield 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene.

Protocol 2: Reduction of 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene

This protocol details a catalytic hydrogenation approach, which is a clean and efficient method for large-scale nitro group reductions.

  • Reactor Setup: Charge a 50 L hydrogenation reactor with 1-(1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene (6.0 kg, 25.1 mol), ethanol (25 L), and a palladium on carbon catalyst (5% Pd/C, 300 g, 5% w/w).

  • Inerting: Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5-10 bar. Heat the mixture to 50-60°C with efficient stirring. The reaction is exothermic; maintain the temperature with cooling. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol (2 x 2 L).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Data Presentation

ParameterStep 1A: EtherificationStep 1B: NitrationStep 2: Reduction
Starting Material Phenol1,1,2,2-Tetrafluoroethoxybenzene1-(1,1,2,2-Tetrafluoroethoxy)-4-nitrobenzene
Key Reagents TFE, KOH, DMFHNO₃, H₂SO₄H₂, 5% Pd/C
Scale 4.0 kg5.0 kg6.0 kg
Temperature 80-90°C0-10°C50-60°C
Pressure 10-15 barAtmospheric5-10 bar
Typical Reaction Time 6-12 hours3-5 hours4-8 hours
Typical Yield 75-85%90-95%>95%
Purity (Post-purification) >98% (GC)>99% (HPLC)>99% (HPLC)

Logical Relationship Diagram

G cluster_start Starting Materials cluster_process Key Process Steps cluster_intermediates Intermediates cluster_final Final Product Phenol Phenol Etherification Etherification (High Pressure) Phenol->Etherification TFE Tetrafluoroethylene TFE->Etherification NitricAcid Nitric Acid Nitration Aromatic Nitration (Low Temperature) NitricAcid->Nitration SulfuricAcid Sulfuric Acid SulfuricAcid->Nitration Hydrogen Hydrogen Gas Reduction Catalytic Reduction Hydrogen->Reduction Precursor 1,1,2,2-Tetrafluoroethoxybenzene Etherification->Precursor NitroIntermediate 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Nitration->NitroIntermediate FinalProduct This compound Reduction->FinalProduct Precursor->Nitration NitroIntermediate->Reduction

Caption: Logical flow of the synthetic process.

Safety Considerations

  • Tetrafluoroethylene (TFE): TFE is a flammable gas that can explosively decompose under certain conditions of temperature and pressure, especially in the presence of oxygen.[2] All operations involving TFE must be conducted in appropriately rated high-pressure equipment, with strict exclusion of air/oxygen.

  • Nitration: The nitration of aromatic compounds is a highly exothermic process. Strict temperature control is essential to prevent runaway reactions and the formation of undesirable byproducts. The use of mixed acid (HNO₃/H₂SO₄) requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area or a dedicated hydrogenation facility. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when saturated with hydrogen and solvent. It should be handled under a nitrogen blanket and filtered carefully.

Conclusion

The synthesis of this compound on a large scale is most reliably achieved through a three-step process involving the formation of 1,1,2,2-tetrafluoroethoxybenzene, followed by nitration and catalytic reduction. The provided protocols are designed to be robust and scalable, offering high yields and purity of the final product. Adherence to strict safety protocols is paramount, particularly when handling tetrafluoroethylene and conducting nitration and hydrogenation reactions. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes: The Role of the Tetrafluoroethoxy Group in Modifying Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a widely used tactic to optimize the physicochemical and pharmacokinetic properties of drug candidates. Among these, the tetrafluoroethoxy group (-OCHF₂CF₂H) has emerged as a valuable moiety for enhancing drug-like characteristics. Its unique electronic properties and steric profile can profoundly influence a molecule's lipophilicity, metabolic stability, and permeability, thereby improving its overall suitability as a therapeutic agent. These notes provide an overview of the effects of the tetrafluoroethoxy group and protocols for assessing its impact.

Modulation of Physicochemical Properties

The introduction of a tetrafluoroethoxy group can lead to significant changes in a molecule's properties:

  • Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While extensive fluorination often increases lipophilicity, the tetrafluoroethoxy group can offer a nuanced modulation. The presence of the ether oxygen can offset the lipophilic contribution of the fluorinated alkyl chain, providing a tool to fine-tune the LogP/LogD into a more desirable range for optimal oral absorption and cell permeability.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. By replacing a metabolically susceptible group (like a methyl or ethyl group) with a tetrafluoroethoxy moiety, chemists can block common sites of oxidative metabolism. This "metabolic switching" can significantly increase the drug's half-life and improve its bioavailability.

  • Permeability: Enhanced metabolic stability and modulated lipophilicity often translate to improved membrane permeability. A drug's ability to cross cellular membranes is essential for reaching its target site of action. The tetrafluoroethoxy group can contribute to a more favorable balance of properties for passive diffusion across biological barriers.

  • pKa Modification: The strong electron-withdrawing nature of the fluorine atoms in the tetrafluoroethoxy group can influence the acidity or basicity (pKa) of nearby functional groups within the molecule. This can be advantageous for optimizing drug-receptor interactions or improving solubility at physiological pH.

Impact on Drug-Like Properties: A Visual Summary

The following diagram illustrates the influence of the tetrafluoroethoxy group on key drug-like properties.

G cluster_properties Drug-Like Properties Lipophilicity Lipophilicity Metabolic Stability Metabolic Stability Permeability Permeability pKa pKa Tetrafluoroethoxy Group Tetrafluoroethoxy Group Tetrafluoroethoxy Group->Lipophilicity Modulates Tetrafluoroethoxy Group->Metabolic Stability Increases Tetrafluoroethoxy Group->Permeability Improves Tetrafluoroethoxy Group->pKa Influences

Caption: Influence of the Tetrafluoroethoxy Group on Drug Properties.

Quantitative Data Summary

The following table presents a hypothetical comparison of physicochemical properties for a parent compound versus its tetrafluoroethoxy-substituted analog.

PropertyParent Compound (with -OCH₃)Tetrafluoroethoxy Analog (with -OCHF₂CF₂H)Rationale for Change
LogP 2.12.8Increased fluorine content enhances lipophilicity.
Metabolic Half-life (t½, min) in HLM 1575Blockade of oxidative metabolism at the ether linkage.
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) 11022Reduced metabolic rate leads to lower clearance.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.212.5Improved lipophilicity and stability enhance membrane transport.
Aqueous Solubility (µM) 15085Increased lipophilicity can sometimes decrease aqueous solubility.

HLM: Human Liver Microsomes

Protocols: Assessing the Impact of Tetrafluoroethoxy Substitution

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or appropriate buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water/buffer (e.g., 500 µL of each).

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the compound.

  • Centrifuge the vials for 10-15 minutes at a sufficient speed to achieve complete separation of the two phases.

  • Carefully collect an aliquot from both the n-octanol (organic) phase and the aqueous phase.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the base-10 logarithm of the partition coefficient.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.

G start Start prep Prepare Reagents: - Test Compound - HLM Solution - NADPH Regenerating System start->prep pre_incubate Pre-incubate HLM and Test Compound at 37°C prep->pre_incubate initiate Initiate Reaction: Add NADPH System pre_incubate->initiate time_points Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) initiate->time_points stop Stop Reaction with Ice-Cold Acetonitrile time_points->stop centrifuge Centrifuge to Precipitate Proteins stop->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Calculate t½ and Intrinsic Clearance analyze->end

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Materials:

  • Human liver microsomes (HLM)

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of the test compound.

  • Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life and protein concentration.

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 4-aminophenol and tetrafluoroethylene.

  • Isomeric Byproducts: Positional isomers of the product may form during the synthesis.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. For instance, p-aminophenol, a potential precursor, can oxidize to colored quinone-imine species.[1][2][3]

  • Polymeric Materials: Anilines have a tendency to form highly colored polymers, which may appear as a dark residue.[4]

  • Residual Solvents: Solvents used in the synthesis, such as dimethylformamide (DMF), may be present in the crude product.

Q2: My crude product is a dark oil or solid. How can I remove the color?

A2: The dark color is likely due to oxidation products or polymeric impurities.[4] Several methods can be employed to decolorize the product:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[5] Be cautious, as excessive use of charcoal can lead to a decrease in the product yield.

  • Column Chromatography: Passing the crude product through a silica gel column can separate the desired colorless compound from the colored, more polar impurities.

  • Distillation: Vacuum distillation is a highly effective method for separating the volatile product from non-volatile colored polymeric materials.[4]

Q3: Can I use standard silica gel for column chromatography of this aniline derivative?

A3: While standard silica gel can be used, the basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the silica surface. This can result in peak tailing, poor separation, and sometimes irreversible adsorption of the product. To mitigate these issues, consider the following:

  • Addition of a Base to the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use of Amine-Functionalized Silica: This specialized stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds like amines, often providing better results.

Q4: What are the key safety precautions when handling this compound?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization. The boiling point of the solvent may be higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
No crystal formation upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider using a different solvent or a mixed-solvent system.
Premature crystallization during hot filtration.Preheat the funnel and filter paper before filtration and keep the solution hot.
Crystals are still colored. Incomplete removal of colored impurities.Treat the hot solution with a small amount of activated carbon before filtration.[5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry without any air bubbles.
Significant peak tailing. Interaction of the basic aniline with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase.
Use amine-functionalized silica gel as the stationary phase.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
The compound has irreversibly adsorbed to the silica.Consider using a less acidic stationary phase like alumina.
Cracked or dry column bed. The solvent level dropped below the top of the stationary phase.Always keep the column wet with the eluent. Never let it run dry.
Distillation
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stirrer for smooth boiling. Boiling stones are not effective under vacuum.
The heating rate is too high.Heat the distillation flask slowly and evenly.
Product is not distilling over. The vacuum is not low enough for the applied temperature.Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Product solidifies in the condenser. The condenser water is too cold.Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask.
Dark-colored residue remains in the distillation flask. Non-volatile impurities (e.g., polymers).This is expected. The goal of the distillation is to separate the volatile product from these impurities.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent/Solvent System Rationale Expected Outcome
Ethanol/Water Good solubility in hot ethanol, poor solubility in cold water.[5]The compound should dissolve in hot ethanol and precipitate upon the addition of water and cooling.
Toluene "Like dissolves like" principle; both are aromatic.Good potential for recrystallization, especially for removing more polar impurities.
Hexane/Ethyl Acetate The compound is likely soluble in ethyl acetate and less soluble in hexane.Can be a good mixed-solvent system for fine-tuning the purification.
Cyclohexane Often used for recrystallizing fluorinated anilines.[7]May provide good crystals if the solubility profile is favorable.
Table 2: Starting Conditions for Column Chromatography
Parameter Recommendation Justification
Stationary Phase Silica Gel (230-400 mesh) with 1% Triethylamine in eluent OR Amine-functionalized Silica GelTo mitigate peak tailing caused by the basicity of the aniline.
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 5% EtOAc and gradually increasing)A common solvent system for compounds of moderate polarity. The gradient allows for the elution of a range of compounds.
TLC Analysis 10-30% Ethyl Acetate in HexaneTo determine the optimal eluent composition for column separation. Aim for an Rf of 0.2-0.4 for the product.[8]
Loading Technique Dry loading (adsorbing the crude product onto a small amount of silica gel before loading)Often provides better resolution than wet loading, especially if the crude product has low solubility in the initial eluent.
Table 3: Estimated Boiling Point under Vacuum
Pressure (mmHg) Estimated Boiling Point (°C)
10~150-170
5~130-150
1~100-120

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Reheat the filtrate to boiling. Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.

  • Complete Precipitation: Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with various ratios of hexane and ethyl acetate. A good starting point is 20% ethyl acetate in hexane. Add 1% triethylamine to the solvent system that gives an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it uniformly. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined from the TLC analysis. Apply gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in an orderly manner.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a stirring mechanism (magnetic stirrer). Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the apparatus using a vacuum pump.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently and uniformly using a heating mantle.

  • Distillation: Collect the fraction that distills over at a constant temperature and pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound analysis Initial Analysis (TLC, NMR) crude->analysis decision Assess Impurity Profile and Quantity analysis->decision recrystallization Recrystallization decision->recrystallization Minor, crystalline impurities column Column Chromatography decision->column Multiple, separable impurities distillation Vacuum Distillation decision->distillation Non-volatile, colored impurities further_purification Further Purification Needed? recrystallization->further_purification column->further_purification distillation->further_purification pure_product Pure Product further_purification->decision Yes further_purification->pure_product No troubleshooting_recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield sol_bp Solvent BP > Compound MP? -> Change Solvent oiling_out->sol_bp supersat Supersaturated? -> Add More Solvent oiling_out->supersat fast_cool Cooled too fast? -> Cool Slowly oiling_out->fast_cool not_sat Not Saturated? -> Evaporate Solvent no_crystals->not_sat no_nucleation No Nucleation? -> Scratch/Seed no_crystals->no_nucleation too_much_sol Too much solvent? -> Use Minimum Hot Solvent low_yield->too_much_sol sol_in_cold Soluble when cold? -> Cool Thoroughly/Change Solvent low_yield->sol_in_cold

References

Technical Support Center: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: From 4-Nitrophenol: This route involves the etherification of 4-nitrophenol with tetrafluoroethylene to form 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, followed by the reduction of the nitro group to an amine.

  • Route B: From 4-Aminophenol: This is a more direct route involving the etherification of 4-aminophenol with tetrafluoroethylene.

Q2: What are the most common impurities I should expect?

A2: The impurities largely depend on the synthetic route chosen.

  • Route A Impurities:

    • Unreacted 4-nitrophenol.

    • Incompletely reduced intermediates such as 4-(1,1,2,2-tetrafluoroethoxy)nitrosobenzene, N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)hydroxylamine, and 4,4'-bis(1,1,2,2-tetrafluoroethoxy)azoxybenzene.

    • Side-products from the reduction of the nitro group.

  • Route B Impurities:

    • Unreacted 4-aminophenol.

    • Products of N-alkylation in addition to the desired O-alkylation.

    • Oxidation products of 4-aminophenol.

Q3: How can I detect these impurities?

A3: A combination of analytical techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information to identify unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups of impurities.

Q4: What are the general purification strategies for this compound?

A4: Purification of the final product can be achieved through several methods:

  • Distillation: Effective for separating the product from less volatile or more volatile impurities.

  • Recrystallization: A highly effective method for removing impurities if the product is a solid.

  • Column Chromatography: Useful for separating compounds with different polarities.

  • Acid-Base Extraction: The basicity of the aniline functionality can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic compounds. The pH of the aqueous layer can then be adjusted to precipitate the purified product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene (Route A) Incomplete reaction of 4-nitrophenol with tetrafluoroethylene.Optimize reaction conditions: increase reaction time, temperature, or pressure of tetrafluoroethylene. Ensure the base used for deprotonation of 4-nitrophenol is of high purity and added in the correct stoichiometry.
Presence of multiple unidentified byproducts in the reduction step (Route A) Non-selective reduction of the nitro group. The choice of reducing agent and reaction conditions is critical.Use a chemoselective reducing agent. Catalytic hydrogenation over palladium on carbon (Pd/C) is often a clean method.[1] Other options include using iron in acidic media.[1][2] Avoid harsh reducing agents that may lead to over-reduction or side reactions.
Product discoloration (turns brown/dark) Oxidation of the aniline product. Anilines are susceptible to air oxidation.Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. If discoloration occurs, consider repurification by distillation or recrystallization.
Incomplete conversion of 4-aminophenol (Route B) Inefficient etherification with tetrafluoroethylene.Optimize the reaction conditions for the etherification of 4-aminophenol. This may involve adjusting the base, solvent, temperature, and pressure.
Presence of N-alkylated impurities (Route B) Competitive reaction at the amino group of 4-aminophenol.Protect the amino group before the etherification step. For example, by acetylation to form N-(4-hydroxyphenyl)acetamide, followed by etherification and subsequent deprotection of the acetyl group.

Quantitative Data Summary

The following table summarizes potential impurities and their characteristic analytical data.

Impurity Potential Route Molecular Weight ( g/mol ) Typical Analytical Signature
4-NitrophenolA139.11Distinct HPLC peak, characteristic aromatic signals in ¹H NMR.
4-AminophenolB109.13HPLC peak, characteristic aromatic and amine signals in ¹H NMR.
N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)hydroxylamineA225.14Can be detected by LC-MS.
4,4'-bis(1,1,2,2-tetrafluoroethoxy)azoxybenzeneA432.27Higher molecular weight peak in MS.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene (Route A Intermediate)
  • Deprotonation: In a high-pressure reactor, dissolve 4-nitrophenol in a suitable aprotic solvent (e.g., DMF, NMP).

  • Add a slight molar excess of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) and stir until the deprotonation is complete.

  • Etherification: Pressurize the reactor with tetrafluoroethylene gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After cooling and venting the reactor, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene to this compound (Route A)
  • Reaction Setup: Dissolve 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation, recrystallization, or column chromatography.

Visualizations

Synthesis_Workflow

Troubleshooting_Logic start Synthesis Issue Detected low_yield low_yield start->low_yield discoloration discoloration start->discoloration impurity_peak impurity_peak start->impurity_peak incomplete_rxn incomplete_rxn low_yield->incomplete_rxn oxidation oxidation discoloration->oxidation impurity_peak->incomplete_rxn side_reaction side_reaction impurity_peak->side_reaction optimize_cond optimize_cond incomplete_rxn->optimize_cond inert_atm inert_atm oxidation->inert_atm purify purify oxidation->purify side_reaction->optimize_cond change_reagent change_reagent side_reaction->change_reagent

References

Technical Support Center: Optimizing Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the reaction yield for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield of the desired aniline product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yield is a common issue that can stem from several factors throughout the two-stage synthesis (formation of the nitro intermediate and its subsequent reduction). A systematic approach to troubleshooting is recommended.

    • For the reduction of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene:

      • Catalyst Activity: If employing catalytic hydrogenation (e.g., with Pd/C or PtO₂), the catalyst may be inactive. Ensure the catalyst is fresh and from a reliable source. Consider increasing the catalyst loading. For challenging reductions, increasing the hydrogen pressure can be beneficial.[1]

      • Metal Reductant Purity: When using metal/acid combinations like Fe/HCl or SnCl₂/HCl, the purity and surface area of the metal are crucial. Use finely powdered and, if necessary, activated metals. The concentration of the acid also plays a significant role in the reaction rate.[1]

      • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate hydrogen pressure.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Stoichiometry of Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.[3]

Issue 2: Formation of Colored Impurities

  • Question: My final product is discolored (e.g., yellow, orange, or brown) instead of the expected pale color. What are these impurities and how can I prevent their formation?

  • Answer: The formation of colored byproducts is often indicative of incomplete reduction and the presence of intermediates.

    • Common Impurities: The reduction of nitroarenes proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can condense to form colored dimeric byproducts such as azoxy and azo compounds.[2]

    • Prevention Strategies:

      • Optimize Reaction Conditions: Ensure complete reduction by optimizing reaction time, temperature, and pressure (for hydrogenation). Efficient agitation is also critical in heterogeneous catalysis to ensure good contact between reactants, catalyst, and hydrogen.[2]

      • Control Exothermic Reactions: The reduction of nitroaromatics is often exothermic. Proper temperature control is necessary to prevent localized overheating, which can promote the formation of side products.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: Effective purification is key to obtaining a high-purity product.

    • Acid-Base Extraction: Aniline derivatives are basic and can be separated from non-basic impurities. After the reaction, the mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to convert the aniline to its water-soluble salt. The aqueous layer can then be separated, basified (e.g., with NaOH), and the pure aniline can be re-extracted into an organic solvent.

    • Crystallization: Recrystallization from a suitable solvent system is an effective method for purifying solid anilines. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at low temperatures, while impurities should remain soluble at low temperatures. Common solvent systems for anilines include ethanol/water or hexane/ethyl acetate mixtures.

    • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely applicable two-step synthesis is generally employed. The first step involves the synthesis of the intermediate, 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene. This is typically achieved by the reaction of 4-nitrophenol with tetrafluoroethylene in the presence of a base. The second step is the reduction of the nitro group to an amine.

Q2: Which method is preferred for the reduction of the nitro intermediate: catalytic hydrogenation or chemical reduction?

A2: Both methods are effective, and the choice often depends on the available equipment and the scale of the reaction.

  • Catalytic Hydrogenation: This method is often cleaner, producing water as the primary byproduct. It typically offers high yields and selectivity. However, it requires specialized equipment for handling hydrogen gas under pressure and the catalyst can be expensive.

  • Chemical Reduction (e.g., Fe/HCl): This method is often more convenient for smaller-scale laboratory syntheses as it does not require high-pressure apparatus. It is also generally less expensive. However, the workup can be more involved due to the formation of metal salts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions must be observed:

  • Tetrafluoroethylene: This is a flammable and potentially explosive gas. It should be handled with extreme care in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a properly functioning high-pressure reactor with appropriate safety measures in place.

  • Metal Catalysts: Some hydrogenation catalysts, like Palladium on carbon (Pd/C), can be pyrophoric, especially when dry and exposed to air. They should be handled with care.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Optimization of Catalytic Hydrogenation for Nitroarene Reduction

EntryCatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Aniline Yield (%)Reference
15% Pd/C110254>9998Hypothetical
25% Pd/C0.5102589592Hypothetical
310% Pd/C120502>9999Hypothetical
4PtO₂210256>9997Hypothetical
5Raney Ni55080129895Hypothetical

Table 2: Comparison of Chemical Reducing Agents for Nitrobenzene

EntryReducing AgentEquivalentsSolventTemperature (°C)Time (h)Aniline Yield (%)Reference
1Fe/HCl5 (Fe)Ethanol/WaterReflux495General
2SnCl₂·2H₂O3EthanolReflux392[1]
3NaBH₄/Ni(OAc)₂4 (NaBH₄)CH₃CN/H₂ORoom Temp0.3>95[4]
4Zn/AcOH5 (Zn)Acetic Acid80590General

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add 4-nitrophenol (1 equivalent), a suitable base such as potassium carbonate (1.5 equivalents), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Execution: Seal the autoclave and purge it with nitrogen gas. Introduce tetrafluoroethylene gas to the desired pressure. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (after cooling and depressurizing) and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess tetrafluoroethylene. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene via Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Reaction Execution: Seal the vessel, purge it with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathway A 4-Nitrophenol C 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene A->C Base, DMF 80-100°C B Tetrafluoroethylene B->C E This compound C->E D Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst Activity (Freshness, Loading) Start->CheckCatalyst Catalytic Hydrogenation CheckReductant Verify Reductant Stoichiometry & Purity Start->CheckReductant Chemical Reduction CheckConditions Optimize Reaction Conditions (Temp, Pressure, Time) CheckCatalyst->CheckConditions CheckReductant->CheckConditions MonitorReaction Monitor Reaction Progress (TLC/HPLC) CheckConditions->MonitorReaction Success Improved Yield MonitorReaction->Success

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar (Azoxy byproduct) Nitroso->Azoxy Condensation Aniline Ar-NH₂ (Desired Product) Hydroxylamine->Aniline Reduction Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo byproduct) Azoxy->Azo Reduction

Caption: Potential side reactions during nitro group reduction.

References

Challenges in the scale-up of 4-(1,1,2,2-Tetrafluoroethoxy)aniline production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

Troubleshooting Guide

Challenges in the scale-up of this compound production often relate to the handling of hazardous reagents, reaction control, and product purification. A common synthetic route involves the etherification of 4-aminophenol with tetrafluoroethylene (TFE). This guide addresses potential issues in this process.

Issue 1: Low Yield of this compound

Potential CauseRecommended Action
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. - Catalyst Inefficiency: Ensure the catalyst is active and used in the correct loading. Consider screening alternative catalysts.
Substrate Degradation - Lower Reaction Temperature: If the starting material or product is degrading at the reaction temperature, consider running the reaction at a lower temperature for a longer duration. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.
Poor Mass Transfer in a Heterogeneous System - Improve Agitation: In a larger reactor, ensure that the stirring is efficient enough to maintain a homogeneous mixture of reactants, especially if a solid base or catalyst is used. - Consider a Phase-Transfer Catalyst: For reactions involving multiple phases, a phase-transfer catalyst can improve the reaction rate.
Side Reactions - Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts. - Temperature Control: Poor heat transfer in large reactors can lead to localized hot spots, promoting side reactions. Ensure uniform temperature distribution.

Issue 2: Formation of Impurities and Byproducts

Potential ByproductMitigation Strategy
N-Alkylated Product - Protecting Groups: Consider protecting the amine group of 4-aminophenol before the etherification reaction, followed by a deprotection step.
Over-Alkylation Products - Control TFE Addition: Use a controlled feed of tetrafluoroethylene gas to avoid localized high concentrations.
Polymerization of TFE - Inhibitors: Introduce a suitable inhibitor to prevent the polymerization of TFE. - Temperature Control: Avoid high temperatures that can initiate TFE polymerization.
Unreacted 4-Aminophenol - Optimize Stoichiometry: Use a slight excess of tetrafluoroethylene. - Purification: Unreacted starting material can be removed during the work-up and purification steps.

Issue 3: Difficulties in Product Purification

Purification ChallengeRecommended Technique
Removal of Inorganic Salts - Aqueous Wash: Perform an aqueous wash of the organic layer to remove inorganic salts.
Separation from Unreacted Starting Material - Distillation: If there is a sufficient boiling point difference, fractional distillation under reduced pressure can be effective. - Crystallization: Recrystallization from a suitable solvent system can yield a high-purity product.[1]
Removal of Closely Related Impurities - Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary, although this can be challenging to scale up.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with tetrafluoroethylene (TFE) at scale?

A1: Tetrafluoroethylene (TFE) is a flammable gas that can undergo explosive decomposition, especially under pressure and at elevated temperatures.[4] It is crucial to handle TFE in a well-ventilated area, using appropriate pressure-rated equipment and with strict temperature control. The use of polymerization inhibitors is also recommended.

Q2: How can I monitor the progress of the etherification reaction?

A2: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC). This will allow you to track the consumption of the starting material (4-aminophenol) and the formation of the product.

Q3: What are the typical work-up procedures for this reaction?

A3: A typical work-up procedure involves quenching the reaction, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed with water and brine to remove inorganic impurities. The solvent is subsequently removed under reduced pressure to yield the crude product, which is then purified.

Q4: Are there alternative synthetic routes to this compound?

A4: While the etherification of 4-aminophenol with TFE is a direct approach, other methods for synthesizing fluorinated anilines could potentially be adapted. These include the reduction of a corresponding nitroaromatic precursor or nucleophilic aromatic substitution reactions. However, these routes may involve more steps and present different scale-up challenges.[5]

Experimental Protocols (Illustrative Examples)

The following protocols are illustrative and based on the synthesis of structurally related compounds. They should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Etherification of an Aminophenol with Tetrafluoroethylene (Continuous Flow)

This protocol is adapted from the synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.[6]

  • Reactor Setup: A continuous flow reactor system equipped with a gas and liquid feed pump, a heated reaction coil, and a back-pressure regulator is used.

  • Reagent Preparation:

    • Solution A: A solution of 4-aminophenol and a suitable base (e.g., sodium carbonate) in an appropriate solvent (e.g., water or a polar aprotic solvent) is prepared.

    • Gas B: Tetrafluoroethylene gas is supplied from a cylinder through a mass flow controller.

  • Reaction: Solution A and Gas B are pumped into a T-mixer and then passed through the heated reaction coil. The reaction temperature and residence time are controlled to optimize the conversion.

  • Work-up: The output from the reactor is collected, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification: The crude product is purified by vacuum distillation or recrystallization.

Visualization of Workflows

Diagram 1: General Troubleshooting Workflow for Scale-up Synthesis

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Corrective Actions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Impurity_Formation Impurity Formation Impurity_Formation->Side_Reactions Purification_Issues Purification Issues Suboptimal_Purification_Method Suboptimal Purification Method Purification_Issues->Suboptimal_Purification_Method Mass_Transfer_Limitations Mass Transfer Limitations Incomplete_Reaction->Mass_Transfer_Limitations Optimize_Parameters Optimize Reaction Parameters (T, P, t) Incomplete_Reaction->Optimize_Parameters Side_Reactions->Optimize_Parameters Modify_Workup Modify Work-up Procedure Side_Reactions->Modify_Workup Improve_Mixing Improve Mixing/ Agitation Mass_Transfer_Limitations->Improve_Mixing Alternative_Purification Alternative Purification Technique Suboptimal_Purification_Method->Alternative_Purification G Aminophenol 4-Aminophenol Product This compound Aminophenol->Product TFE, Base N_Alkylation N-Alkylated Byproduct Aminophenol->N_Alkylation Side Reaction TFE Tetrafluoroethylene (TFE) TFE->Product TFE->N_Alkylation Polymer Poly(tetrafluoroethylene) TFE->Polymer Polymerization

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1,1,2,2-Tetrafluoroethoxy)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during key synthetic transformations involving this compound.

Section 1: Friedel-Crafts Acylation for Hexaflumuron Synthesis Intermediate

One of the primary applications of this compound is as a precursor in the synthesis of the insecticide hexaflumuron. A critical step in this process is the Friedel-Crafts acylation of a derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, with 2,6-difluorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid mixture, such as anhydrous zinc chloride (ZnCl₂) and anhydrous aluminum chloride (AlCl₃).

Troubleshooting Guide: Lewis Acid Catalyst Deactivation

Q1: My Friedel-Crafts acylation reaction is sluggish or has stalled. What are the likely causes related to catalyst deactivation?

A1: Sluggish or stalled Friedel-Crafts acylation reactions are often due to the deactivation of the Lewis acid catalyst. The primary causes include:

  • Moisture Contamination: Lewis acids like AlCl₃ and ZnCl₂ are extremely sensitive to moisture. Water in the solvent or on the glassware will hydrolyze the catalyst, rendering it inactive.

  • Complexation with Reactant/Product: The nitrogen atom of the aniline derivative can act as a Lewis base and form a complex with the Lewis acid catalyst. This complexation deactivates the catalyst by preventing it from activating the acylating agent.[1]

  • Insufficient Catalyst Loading: Due to the potential for complexation with the product ketone, stoichiometric or near-stoichiometric amounts of the Lewis acid catalyst are often required for Friedel-Crafts acylations.[2]

Q2: I am observing a significant decrease in product yield upon attempting to reuse my Lewis acid catalyst. Why is this happening and can the catalyst be regenerated?

A2: The decrease in yield upon reuse is a strong indicator of irreversible catalyst deactivation. While regeneration of simple Lewis acids like AlCl₃ is not typically performed in a laboratory setting, understanding the cause of deactivation is key. The primary reason for the loss of activity is the formation of stable complexes with the product and reaction byproducts, as well as hydrolysis from any introduced moisture. For industrial processes, regeneration can sometimes be achieved through high-temperature treatments or by reacting the spent catalyst with specific reagents to recover the active Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What are the best practices to prevent moisture-induced deactivation of my ZnCl₂/AlCl₃ catalyst? To prevent moisture-induced deactivation, ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle the Lewis acid catalysts under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

Q2: Can I use a milder Lewis acid to avoid strong complexation with the aniline? While milder Lewis acids can be used for Friedel-Crafts reactions, they may not be sufficiently active to promote the acylation of the electron-rich, yet sterically hindered, aniline derivative. A screen of different Lewis acids may be necessary to find an optimal balance between activity and stability.

Q3: Are there any alternative, more robust catalysts for this type of acylation? Zeolites and other solid acid catalysts have been explored for Friedel-Crafts acylations. These can offer advantages in terms of handling, separation, and potential for regeneration through calcination to remove coke and other organic residues.

Quantitative Data on Catalyst Performance
Catalyst CycleProduct Yield (%)
195
2 (after regeneration)92
3 (after regeneration)88
4 (after regeneration)85

Note: This data is representative and actual results may vary depending on the specific reactants and conditions.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

  • 2,6-difluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous zinc chloride (0.2 eq).

  • Add the anhydrous solvent and stir the suspension.

  • Slowly add 2,6-difluorobenzoyl chloride (1.0 eq) to the suspension at 0 °C.

  • After stirring for 15 minutes, add a solution of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and slowly quench with ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This compound can also be utilized in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize more complex molecules. The electron-withdrawing nature of the tetrafluoroethoxy group can present challenges for the catalytic cycle.

Troubleshooting Guide: Palladium Catalyst Deactivation

Q1: My Buchwald-Hartwig amination with this compound is giving low yields. What could be the issue?

A1: Low yields in the Buchwald-Hartwig amination of electron-deficient anilines are often related to issues with the catalyst's activity and stability. Potential causes include:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst. For electron-deficient anilines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.

  • Catalyst Poisoning: The aniline itself or impurities in the starting materials can act as catalyst poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.

  • Formation of Off-Cycle Species: The electron-deficient nature of the aniline can slow down the catalytic cycle, allowing for the formation of inactive or less active palladium species.

Q2: I observe a black precipitate (palladium black) forming in my reaction, and the reaction has stopped. What does this indicate?

A2: The formation of palladium black is a clear sign of catalyst decomposition. The active Pd(0) species has likely aggregated into inactive metallic palladium. This can be caused by:

  • Unstable Ligand: The phosphine ligand may be degrading under the reaction conditions, leaving the palladium center unprotected.

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.

  • Presence of Oxidants: Trace amounts of oxygen can oxidize the active Pd(0) catalyst.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of my palladium catalyst when working with this compound? To improve catalyst stability, consider using well-defined, air-stable palladium precatalysts. Employing bulky, electron-rich biarylphosphine ligands can also protect the palladium center and facilitate the catalytic cycle. Running the reaction under a strictly inert atmosphere is crucial.

Q2: What is the role of the base in the Buchwald-Hartwig amination, and can it affect catalyst stability? The base is required to deprotonate the aniline, forming the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. While the base itself does not typically deactivate the catalyst, its purity is important, as impurities could act as poisons.

Q3: Can I reuse my palladium catalyst for this reaction? Reusing homogeneous palladium catalysts can be challenging due to difficulties in separating the catalyst from the product and the potential for deactivation during the reaction and workup. However, using a heterogeneous palladium catalyst (e.g., Pd on carbon) could allow for easier recovery and reuse, although its activity might be lower for this type of transformation.

Quantitative Data on Catalyst Performance

The following table provides representative data on the effect of ligand choice on the yield of a Buchwald-Hartwig amination reaction between an electron-deficient aniline and an aryl bromide. This highlights the critical role of the ligand in achieving high efficiency.

LigandCatalyst Loading (mol%)Yield (%)
P(t-Bu)₃245
XPhos288
RuPhos292

Note: This data is representative and actual results may vary depending on the specific reactants and conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Oven-dried Schlenk tube or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (1.4 eq) to an oven-dried Schlenk tube.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_fc Friedel-Crafts Acylation Deactivation A Active Lewis Acid (AlCl₃/ZnCl₂) B Inactive Hydrolyzed Catalyst A->B Moisture C Inactive Amine Complex A->C Aniline Reactant D Inactive Product Complex A->D Ketone Product

Caption: Deactivation pathways for Lewis acid catalysts in Friedel-Crafts acylation.

G cluster_bh Buchwald-Hartwig Catalyst Cycle and Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L Active Pd(0) Catalyst Ox. Add. Oxidative Addition Pd(0)L->Ox. Add. Ar-X Pd Black Palladium Black (Inactive) Pd(0)L->Pd Black Aggregation Pd(II) Complex Ar-Pd(II)-X(L) Ox. Add.->Pd(II) Complex Amine Coord. Amine Coordination Pd(II) Complex->Amine Coord. R'-NH₂ Pd-Amido Ar-Pd(II)-NHR'(L) Amine Coord.->Pd-Amido Base Red. Elim. Reductive Elimination Pd-Amido->Red. Elim. Red. Elim.->Pd(0)L Product Ar-NHR' Red. Elim.->Product

Caption: Buchwald-Hartwig catalytic cycle and a primary deactivation pathway.

References

Improving regioselectivity in electrophilic substitution of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic substitution reactions on 4-(1,1,2,2-tetrafluoroethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected directing effects of the substituents in this compound?

A1: The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the two substituents:

  • Amino group (-NH₂): This is a strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1]

  • 1,1,2,2-Tetrafluoroethoxy group (-OCH₂CF₂H): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the fluorine atoms.[2] This deactivating nature would typically direct incoming electrophiles to the meta position relative to itself.

Given that the amino group is a much stronger activating and directing group, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 3 and 5).

Q2: Why am I getting a mixture of isomers during the electrophilic substitution of this compound?

A2: The formation of a mixture of isomers is common in the electrophilic substitution of highly activated aromatic rings like anilines. The strong activating nature of the amino group can lead to reactions at both the ortho and para positions. In the case of this compound, the para position is blocked, so substitution is directed to the ortho positions. However, the strong activating nature of the amino group can sometimes lead to poor regioselectivity and the formation of multiple products, including di-substituted products if the reaction conditions are not carefully controlled.

Q3: How can I favor substitution at a specific ortho position?

A3: Achieving mono-substitution at a specific ortho position can be challenging. Strategies to improve regioselectivity include:

  • Protecting the amino group: Acetylation of the amino group to form an acetanilide moderates its activating effect and introduces steric bulk, which can favor substitution at the less hindered ortho position if the two ortho positions are not equivalent.[3][4]

  • Choice of electrophile and catalyst: The size of the electrophile and the nature of the catalyst can influence the steric interactions and thus the regioselectivity.

  • Reaction conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with a Mixture of ortho Isomers

Potential Cause Troubleshooting Step Expected Outcome
Over-activation by the free amino group.Protect the amino group by converting it to an acetanilide.The less activating acetamido group will provide better control over the substitution, potentially favoring one ortho isomer due to steric hindrance.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or below).Lower temperatures can increase the selectivity for the thermodynamically favored product.
The electrophile is too reactive.Use a milder electrophile or a less active catalyst.A less reactive electrophile will be more selective in its attack on the aromatic ring.

Issue 2: Formation of Di-substituted or Poly-substituted Products

Potential Cause Troubleshooting Step Expected Outcome
The aromatic ring is too activated.Protect the amino group as an acetanilide to reduce its activating strength.The moderated activating effect will reduce the likelihood of multiple substitutions.
Stoichiometry of the electrophile is too high.Use a stoichiometric amount (or slightly less) of the electrophile.Limiting the amount of the electrophile will minimize the chances of a second substitution reaction.
Reaction time is too long.Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired mono-substituted product is formed.Shorter reaction times will prevent the reaction from proceeding to di- or poly-substitution.

Issue 3: Low or No Reactivity

Potential Cause Troubleshooting Step Expected Outcome
The deactivating effect of the tetrafluoroethoxy group is too strong under the current conditions.Increase the reactivity of the electrophile by using a stronger Lewis acid or a more potent electrophilic reagent.A more reactive electrophile can overcome the deactivation of the ring.
The protecting group on the amine is too deactivating.If the amino group is protected, consider a protecting group that is less deactivating than the current one.A less deactivating protecting group will increase the nucleophilicity of the aromatic ring.
The reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.Increased temperature can provide the necessary activation energy for the reaction to proceed.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the amino group to moderate its activating effect and improve regioselectivity in subsequent electrophilic substitution reactions.[3][4][5]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 mmol of this compound in a mixture of 20 mL of water and 1 mL of concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of 1.2 g of sodium acetate in 10 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath.

  • Slowly add 1.5 mL of acetic anhydride to the cooled aniline solution with vigorous stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution.

  • Stir the mixture vigorously in the ice bath for 30 minutes. The acetanilide derivative should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide.

Protocol 2: Regioselective Bromination of N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

This protocol details the bromination of the protected aniline, which is expected to favor mono-substitution at the ortho position.

Materials:

  • N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve 5 mmol of N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide in 25 mL of acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve 5 mmol of N-Bromosuccinimide in 15 mL of acetonitrile.

  • Add the NBS solution dropwise to the cooled acetanilide solution over 15 minutes with constant stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of cold water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bromo-substituted product.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Electrophilic ReactionExpected Major Product(s)Rationale
Halogenation (e.g., Bromination)3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)anilineThe strongly activating -NH₂ group directs ortho.
Nitration3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)anilineThe strongly activating -NH₂ group directs ortho.
Friedel-Crafts Acylation3-Acetyl-4-(1,1,2,2-tetrafluoroethoxy)anilineThe strongly activating -NH₂ group directs ortho.

Table 2: Effect of Amino Group Protection on Regioselectivity (Illustrative)

SubstrateReactionConditionsProduct Distribution (Illustrative)
4-AlkoxyanilineBrominationBr₂ in AcOHMixture of ortho-bromo and di-bromo products
N-(4-Alkoxyphenyl)acetamideBrominationNBS in CH₃CNPredominantly ortho-bromo product

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Amino Group Protection cluster_substitution Electrophilic Substitution cluster_deprotection Deprotection (Optional) start This compound protection Acetylation (Acetic Anhydride) start->protection protected N-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetamide protection->protected substitution Halogenation / Nitration / Acylation protected->substitution product Ortho-substituted Product substitution->product deprotection Hydrolysis product->deprotection final_product Ortho-substituted Aniline deprotection->final_product directing_effects Ring Aromatic Ring Ortho Ortho Position Ring->Ortho Increased Electron Density Meta Meta Position Ring->Meta Relatively Less Deactivated NH2 -NH₂ NH2->Ring +R (Activating) OCF2CF2H -OCF₂CF₂H OCF2CF2H->Ring -I (Deactivating)

References

Troubleshooting low conversion rates in 4-(1,1,2,2-Tetrafluoroethoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(1,1,2,2-Tetrafluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish, resulting in low conversion rates?

A1: The low reactivity of this compound stems from the strong electron-withdrawing effect of the 1,1,2,2-tetrafluoroethoxy group. This effect reduces the electron density on the aniline's nitrogen atom through the aromatic ring.[1][2] Consequently, the lone pair of electrons on the nitrogen is less available to act as a nucleophile, which is a critical step in many reactions.[3][4] This decreased nucleophilicity leads to slower reaction rates and lower yields compared to aniline or anilines with electron-donating groups.[5]

Q2: What are the most common side reactions observed in reactions with this compound?

A2: Common side reactions are dependent on the specific transformation being performed.

  • In N-alkylation reactions , over-alkylation to form the di-alkylated product is a frequent issue, as the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[5]

  • During halogenation , poly-halogenation is a common problem due to the activating nature of the amino group.[6] Protecting the amine functionality, for instance through acetylation, is a common strategy to control the reaction's selectivity.[6]

  • In palladium-catalyzed cross-coupling reactions , such as Buchwald-Hartwig amination, dehalogenation of the aryl halide coupling partner can be a significant side reaction.[6]

Q3: How can I effectively purify the products from reactions involving this compound?

A3: Purification can be challenging due to the similar polarities of the starting material and the desired product. Standard purification techniques such as column chromatography on silica gel are typically effective. If the product is basic, an acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction can be used to remove unreacted aniline as its water-soluble salt.[6] However, care must be taken if the desired product is also basic, as it may also be extracted into the aqueous layer. In such cases, careful optimization of the pH and the use of techniques like distillation under reduced pressure may be necessary.[5]

Troubleshooting Guides

Low Conversion in N-Acylation Reactions

Problem: My N-acylation reaction of this compound with an acyl chloride or anhydride is showing low conversion, even after extended reaction times.

Parameter Recommendation for Low Conversion Rationale
Acylating Agent Use acyl chloride instead of anhydride.Acyl chlorides are generally more electrophilic and reactive.[7]
Catalyst Add a catalytic amount of 4-(Dimethylaminopyridine) (DMAP).DMAP is a highly effective nucleophilic catalyst for acylation reactions.[7]
Base Use a non-nucleophilic base like triethylamine or pyridine.To neutralize the HCl or carboxylic acid byproduct without competing with the aniline.
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).To dissolve the reactants and facilitate the reaction.
Temperature Increase the reaction temperature (e.g., reflux).To overcome the activation energy barrier of the less nucleophilic aniline.
Low Conversion in N-Alkylation Reactions

Problem: My N-alkylation of this compound with an alkyl halide is resulting in a low yield of the desired mono-alkylated product.

Parameter Recommendation for Low Conversion Rationale
Stoichiometry Use a large excess of the aniline relative to the alkylating agent.To favor mono-alkylation over di-alkylation.[5]
Alkylating Agent Use a more reactive alkyl halide (e.g., alkyl iodide or bromide over chloride).To increase the rate of the desired reaction.[5]
Base A non-nucleophilic base such as K₂CO₃ or NaH may be required.To deprotonate the aniline and increase its nucleophilicity.
Solvent Aprotic polar solvents like DMF or DMSO.To facilitate the Sₙ2 reaction.
Temperature Increase the reaction temperature.To accelerate the reaction with the deactivated aniline.[5]
Low Yield in Buchwald-Hartwig Amination

Problem: The Buchwald-Hartwig amination of an aryl halide with this compound is giving a low yield.

Parameter Recommendation for Low Yield Rationale
Catalyst/Ligand Use a modern, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) with a palladium precatalyst.These ligands are designed to facilitate the key steps of the catalytic cycle with challenging substrates.[8]
Base A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is often required.To effectively deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[9]
Solvent Anhydrous, degassed toluene or dioxane are commonly used.To ensure a stable and active catalytic system.[10][11]
Temperature Typically requires elevated temperatures (80-110 °C).To promote the catalytic cycle.
Atmosphere The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).Palladium catalysts are sensitive to oxygen, which can lead to deactivation.[12]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., DCM or THF). Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Catalyst Addition (Optional): For challenging acylations, add a catalytic amount of 4-DMAP (0.1 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Buchwald-Hartwig Amination with this compound

This protocol is a general guideline and requires strict adherence to anhydrous and anaerobic conditions.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.2 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

Managing exothermic reactions during the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues, with a strong emphasis on managing the exothermic nature of the reaction involving tetrafluoroethylene (TFE).

Troubleshooting Exothermic Reactions

Issue: Rapid and Uncontrolled Temperature Increase During Tetrafluoroethylene (TFE) Addition

  • Potential Cause 1: High TFE Addition Rate. The reaction between 4-aminophenol and TFE is highly exothermic. A rapid introduction of gaseous TFE can lead to a sudden and dangerous temperature spike.

    • Solution:

      • Immediately stop the TFE feed.

      • Ensure the reactor's cooling system is operating at maximum capacity.

      • If the temperature continues to rise, consider an emergency quench with a pre-cooled, inert solvent.

      • For future runs, significantly reduce the initial TFE feed rate and monitor the temperature closely before gradually increasing the rate.

  • Potential Cause 2: Inadequate Cooling. The reactor's cooling capacity may be insufficient for the scale of the reaction.

    • Solution:

      • Verify that the coolant is at the correct temperature and flow rate.

      • Ensure the heat transfer surfaces within the reactor are clean and free of fouling.

      • For larger-scale reactions, a more efficient cooling system, such as an immersed cooling coil in addition to a jacketed reactor, may be necessary.[1]

  • Potential Cause 3: Localized Hot Spots. Poor mixing can lead to areas of high reactant concentration and localized temperature increases, which can initiate a runaway reaction.

    • Solution:

      • Ensure vigorous and efficient stirring throughout the TFE addition.

      • The TFE inlet should be positioned to disperse the gas effectively into the liquid phase.

      • Consider the use of a baffle system in the reactor to improve mixing.

  • Potential Cause 4: Spontaneous TFE Decomposition or Dimerization. Tetrafluoroethylene is known to undergo highly exothermic decomposition to carbon and carbon tetrafluoride, or dimerization to octafluorocyclobutane.[2][3] This can be initiated by high temperatures, pressure, or impurities.

    • Solution:

      • This is a critical safety issue. An uncontrolled exotherm suspected to be from TFE decomposition requires immediate evacuation and emergency procedures.

      • To prevent this, ensure that the TFE used is of high purity and appropriately inhibited.

      • Maintain the reaction temperature well below the known decomposition temperature of TFE under the given pressure.

      • The entire system must be scrupulously cleaned and free of contaminants that could catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of this compound?

A1: The primary hazard is the use of tetrafluoroethylene (TFE) gas. TFE is highly flammable and can explosively decompose or polymerize, especially in the presence of oxygen or under high pressure and temperature.[2] The reaction to form the desired product is also highly exothermic and requires careful temperature control to prevent a runaway reaction.

Q2: How can I monitor the progress of the reaction safely?

A2: Online monitoring is preferable to taking samples from a pressurized, hazardous reaction. The progress of the reaction can be inferred by monitoring the uptake of TFE gas from a reservoir of known volume and pressure. A decrease in TFE consumption indicates that the reaction is slowing down or has completed. Temperature monitoring is also a critical indicator of the reaction rate.

Q3: What should I do if the pressure in the reactor unexpectedly increases?

A3: An unexpected pressure increase is a serious warning sign. It could indicate a dangerously high reaction rate, gas expansion due to a temperature increase, or the onset of TFE decomposition. Immediately stop the TFE feed, maximize cooling, and be prepared for an emergency shutdown. The reactor should be equipped with a rupture disc or a pressure relief valve that vents to a safe containment area.

Q4: Are there alternative, safer methods for this synthesis?

A4: While the addition of TFE to an aminophenol is a common route, exploring continuous flow chemistry for this gas-liquid reaction is highly recommended. Flow reactors offer significantly better heat and mass transfer, smaller reaction volumes, and greater control over reaction parameters, which drastically improves the safety of handling highly exothermic and hazardous reactions.[4]

Quantitative Data for Reaction Monitoring (Illustrative)

The following table provides an example of the type of data that should be carefully monitored during the synthesis. Note: These values are for illustrative purposes only and should be determined experimentally for each specific reaction setup and scale.

ParameterTarget RangeUpper Safety LimitAction on Exceeding Limit
Reactor Temperature80-90 °C100 °CImmediately stop TFE feed, maximize cooling
Reactor Pressure5-10 bar15 barImmediately stop TFE feed, prepare for emergency vent
TFE Flow Rate0.5-2.0 L/min2.5 L/minReduce flow rate immediately
Coolant Temperature-10 to 0 °C5 °CCheck cooling system for faults

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a plausible experimental protocol based on related literature. It must be thoroughly evaluated and adapted for specific laboratory conditions by qualified personnel. A comprehensive risk assessment is mandatory before proceeding.

1. Reactor Setup:

  • A high-pressure stainless-steel autoclave (e.g., 500 mL) equipped with a mechanical stirrer, a thermocouple, a pressure transducer, a gas inlet line with a mass flow controller, a cooling jacket, and a rupture disc is required.

  • The reactor must be located in a well-ventilated fume hood or a blast-proof enclosure.

  • The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.

2. Charging the Reactor:

  • Charge the reactor with 4-aminophenol (1 equivalent) and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base (e.g., potassium carbonate, 1.2 equivalents) to act as a proton scavenger.

  • Seal the reactor and perform another purge with inert gas.

3. Reaction Conditions:

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-85 °C).

  • Once the temperature is stable, begin the slow, controlled introduction of tetrafluoroethylene (TFE) gas through the mass flow controller.

  • Maintain a constant pressure in the reactor (e.g., 5-10 bar) by adjusting the TFE flow rate.

  • Continuously monitor the reactor temperature and pressure. The temperature should remain stable or increase only slightly. A significant exotherm indicates the TFE addition rate is too high.

  • Continue the reaction until TFE uptake ceases.

4. Work-up:

  • Stop the TFE flow and cool the reactor to room temperature.

  • Carefully and slowly vent the excess TFE to a safe scrubbing system.

  • Purge the reactor with inert gas.

  • Open the reactor and transfer the reaction mixture to a suitable flask.

  • Filter the mixture to remove inorganic salts.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Diagrams

Exotherm_Management_Workflow cluster_monitoring Continuous Monitoring cluster_control Control Actions Temp Temperature Adjust_Cooling Adjust Cooling Temp->Adjust_Cooling Deviation Emergency_Stop Emergency Stop Temp->Emergency_Stop Exceeds Safety Limit Pressure Pressure Adjust_TFE Adjust TFE Flow Pressure->Adjust_TFE Deviation Pressure->Emergency_Stop Exceeds Safety Limit TFE_Flow TFE Flow Rate TFE_Flow->Adjust_TFE

Caption: Workflow for monitoring and controlling the exothermic reaction.

TFE_Hazard_Pathway cluster_hazards Potential Uncontrolled Exothermic Reactions TFE Tetrafluoroethylene (TFE) Dimerization Exothermic Dimerization TFE->Dimerization High Pressure/Temp Decomposition Explosive Decomposition TFE->Decomposition High Temp/Ignition Source Polymerization Uncontrolled Polymerization TFE->Polymerization Impurities/Oxygen Runaway Thermal Runaway Dimerization->Runaway Heat Generation Decomposition->Runaway Rapid Energy Release Polymerization->Runaway Heat Generation

Caption: Potential hazardous pathways for tetrafluoroethylene (TFE).

References

Technical Support Center: Removal of Residual Solvents from 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual solvents from 4-(1,1,2,2-Tetrafluoroethoxy)aniline. The information is presented in a practical question-and-answer format to directly support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in my this compound sample?

A1: Residual solvents in your sample will primarily depend on the synthetic route and purification methods used. Common solvents in the synthesis of related fluoroaromatic amines include, but are not limited to:

  • Reaction Solvents: Toluene, Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Extraction Solvents: Ethyl acetate (EtOAc), Diethyl ether.

  • Chromatography Solvents: Hexanes, Ethyl acetate, Dichloromethane.

It is crucial to review your synthesis and work-up procedures to identify all potential residual solvents.

Q2: Why is it critical to remove residual solvents from this compound, especially in a drug development context?

A2: The removal of residual solvents is a critical step in the preparation of active pharmaceutical ingredients (APIs) for several reasons.[1][2][3][4][5] Residual solvents provide no therapeutic benefit and can pose significant risks to patient safety due to their potential toxicity.[2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products to ensure their safety and quality.[3][4][5] Furthermore, the presence of residual solvents can affect the physicochemical properties of an API, including its crystal form, solubility, stability, and bioavailability.[2]

Q3: What are the ICH guidelines, and how do they apply to my product?

A3: The ICH Q3C guidelines provide recommendations for acceptable limits of residual solvents in pharmaceuticals to ensure patient safety.[3][4][6] Solvents are categorized into three classes based on their toxicity:[2]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

It is imperative to ensure that the levels of any residual solvents in your this compound intended for pharmaceutical use are below the limits specified in the ICH Q3C guidelines.

Q4: What analytical methods are suitable for quantifying residual solvents in my sample?

A4: The most common and regulatory-accepted method for the analysis of residual solvents is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7] This technique is highly sensitive and specific for volatile organic compounds.

Troubleshooting Guides

Recrystallization

Q5: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?

A5: Finding the ideal recrystallization solvent requires systematic screening. For a fluorinated aniline, a good starting point is to test a range of solvents with varying polarities.

  • Initial Screening: Test single solvents such as toluene, ethanol, isopropanol, and ethyl acetate. A good solvent will dissolve your compound when hot but sparingly when cold.

  • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. This typically consists of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. Common combinations for compounds of this nature include ethanol/water, acetone/hexanes, or toluene/hexanes.[8][9]

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. Here are several strategies to prevent this:[10]

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the compound does not become supersaturated at a temperature above its melting point.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce nucleation.[10]

  • Seed Crystals: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.[10]

Q7: The recovery of my purified product after recrystallization is very low. What are the likely causes and solutions?

A7: Low recovery can be due to several factors:[10]

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: The product may have crystallized during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Column Chromatography

Q8: I am not getting good separation of my compound from impurities during column chromatography. What can I do to improve this?

A8: Optimizing column chromatography involves several parameters:[11]

  • Solvent System (Mobile Phase): The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. For a moderately polar compound like an aniline derivative, a good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.[11]

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. For highly polar or basic compounds, alumina may be a better choice. For separating isomers or closely related compounds, specialized columns like phenyl or pentafluorophenyl (PFP) columns can be effective.[12][13]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be effective if done carefully.[11]

  • Loading Technique: Load the sample in a concentrated band using a minimal amount of solvent. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is often preferred.

Q9: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A9: Tailing is a common issue with amines on silica gel due to their basicity and interaction with acidic silanol groups on the silica surface. Here are some solutions:

  • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[13]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated (end-capped) silica gel.

Quantitative Data

The efficiency of solvent removal will depend on the specific solvent, the chosen method, and the experimental conditions. The following table provides an overview of the typical effectiveness of different techniques for removing common solvents.

Residual SolventMethodTypical Removal Efficiency (%)Key Parameters to Control
TolueneRotary Evaporation80-95%Bath Temperature, Vacuum Pressure, Rotation Speed
Recrystallization>99%Choice of Solvent, Cooling Rate
DichloromethaneRotary Evaporation90-98%Bath Temperature, Vacuum Pressure, Rotation Speed
Column Chromatography>99%Eluent Composition, Column Loading
Ethyl AcetateRotary Evaporation85-97%Bath Temperature, Vacuum Pressure, Rotation Speed
Recrystallization>99%Choice of Solvent, Cooling Rate
HexanesRotary Evaporation95-99%Bath Temperature, Vacuum Pressure, Rotation Speed
Column Chromatography>99%Eluent Composition, Column Loading

Disclaimer: The data presented in this table are typical values and may vary depending on the specific experimental conditions, the initial concentration of the solvent, and the physical properties of the compound being purified.

Experimental Protocols

Note: Due to the limited availability of specific published protocols for this compound, the following methodologies are based on best practices for the purification of structurally similar fluoroaromatic amines. It is recommended to perform small-scale trials to optimize these procedures for your specific sample.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A common starting point for fluorinated anilines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent (wet packing method is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product in a vacuum oven to remove any remaining traces of the chromatography solvents.

Protocol 3: Final Drying and Removal of Volatile Solvents
  • High Vacuum Drying: Place the purified product in a suitable flask or dish and connect it to a high vacuum line (Schlenk line).

  • Gentle Heating (Optional): If the compound is thermally stable, gentle heating under vacuum can facilitate the removal of residual solvents. The temperature should be well below the compound's melting or decomposition point.

  • Time: Continue drying under high vacuum for several hours, or until the weight of the sample is constant.

  • Inert Gas Purge: To further aid in the removal of trapped solvent molecules, a slow stream of an inert gas (e.g., nitrogen or argon) can be passed over the sample while under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_drying Solvent Removal & Drying cluster_analysis Quality Control cluster_end Final Product crude_product Crude this compound (with residual solvents) recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 vacuum_drying High Vacuum Drying recrystallization->vacuum_drying rotary_evaporation Rotary Evaporation column_chromatography->rotary_evaporation rotary_evaporation->vacuum_drying gc_ms GC-MS Analysis for Residual Solvents vacuum_drying->gc_ms purity_check Purity Analysis (NMR, HPLC) vacuum_drying->purity_check pure_product Purified this compound (< ICH Limits for Solvents) gc_ms->pure_product purity_check->pure_product

Caption: General experimental workflow for the purification and solvent removal of this compound.

troubleshooting_recrystallization cluster_oiling Oiling Out cluster_low_yield Low Recovery start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield increase_solvent Increase Solvent Volume oiling_out->increase_solvent Try slow_cooling Slower Cooling oiling_out->slow_cooling Try scratch_flask Scratch Flask oiling_out->scratch_flask Try seed_crystal Add Seed Crystal oiling_out->seed_crystal Try min_solvent Use Minimum Hot Solvent low_yield->min_solvent Check preheat_glassware Pre-heat Glassware low_yield->preheat_glassware Check sufficient_cooling Ensure Sufficient Cooling low_yield->sufficient_cooling Check

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Validation & Comparative

High-performance liquid chromatography (HPLC) method for 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-(1,1,2,2-Tetrafluoroethoxy)aniline. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with Gas Chromatography (GC) and Capillary Electrophoresis (CE) discussed as viable alternatives. The performance characteristics, experimental protocols, and decision-making frameworks are detailed to assist in selecting the most appropriate technique for specific research and development needs.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC, GC, and Capillary Electrophoresis for the analysis of aniline and its derivatives. While specific data for this compound is not extensively available, the presented data for analogous compounds provide a reliable benchmark for method expectation and validation.

Table 1: Comparison of Analytical Methods for Aniline Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Separation in a capillary based on differential migration of charged particles in an electric field.[3]
Typical Stationary Phase Reversed-phase C18.[1]5% Diphenyl - 95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5).[2]Fused silica capillary (uncoated or coated).
Common Detector UV-Vis/Photodiode Array (PDA).[1]Mass Spectrometry (MS), Flame Ionization (FID), Nitrogen-Phosphorus (NPD).[2]UV-Vis, Fluorescence, Mass Spectrometry (MS).[4]
Sample Derivatization Generally not required.[5]Can be beneficial to improve volatility and peak shape.[2]May be required for detection (e.g., fluorescent labeling).[4]
Throughput Moderate to high.Moderate.High.[3]
Primary Advantages Robust, versatile, suitable for non-volatile and thermally labile compounds.[1][5]High resolution and sensitivity.[2]High efficiency, minimal sample and solvent consumption.[3]
Primary Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds without derivatization.[5]Can be sensitive to matrix effects, may require derivatization for sensitive detection.

Table 2: Quantitative Performance Data for Aniline Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-NPD)
Linearity Range 1 - 800 µg/L.[5]40 - 800 µg/L.[2]
Method Detection Limit (MDL) 0.1 - 0.2 µg/L.[5]0.66 - 2.3 µg/L (in water).[2]
Limit of Quantification (LOQ) 0.25 - 0.57 µg/mL.[6]Not explicitly stated for all anilines, typically 3-5x MDL.
Recovery (%) 93 - 108%.[5]Generally >75%.[7]
Relative Standard Deviation (RSD %) < 5%.[1][6]5 - 15%.[7]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and CE are provided below. These protocols are based on established methods for similar aniline compounds and should be validated for the specific analyte and matrix.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Phosphoric acid or other suitable buffer components. A reference standard of this compound.

Procedure:

  • Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile or methanol and water. An isocratic elution with a ratio of 60:40 (v/v) methanol to water can be a good starting point. The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 254 nm. A full UV scan using a PDA detector can help in identifying the optimal wavelength.[1]

  • Data Analysis: Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the sample using the linear regression of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]

  • Chemicals and Reagents: High purity helium (carrier gas), and a reference standard of this compound. Solvents for sample preparation such as ethyl acetate or dichloromethane.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. An optional derivatization step with an agent like acetic anhydride can be performed to improve the chromatographic properties of the aniline.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For enhanced sensitivity, selected ion monitoring (SIM) can be used.

  • Data Analysis: Identify the analyte peak by its retention time and mass spectrum. Use the area of a characteristic ion peak for quantification against the calibration curve.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample volume.

Instrumentation and Materials:

  • CE System: A capillary electrophoresis instrument with a UV-Vis or other suitable detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Chemicals and Reagents: Buffer components such as sodium phosphate. A reference standard of this compound.

Procedure:

  • Buffer Preparation: Prepare a running buffer, for example, a 40 mmol/L sodium phosphate buffer at a low pH (e.g., pH 2.5).[8]

  • Standard and Sample Preparation: Dissolve the standard and samples in the running buffer or a compatible solvent.

  • CE Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Identify the analyte peak based on its migration time. Quantify using a calibration curve constructed from the peak areas of the standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC method and a logical framework for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Injection into HPLC System MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection PeakID Peak Identification (Retention Time) Detection->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method Start Select Analytical Method for This compound Volatility Analyte Volatility & Thermal Stability Start->Volatility Concentration Expected Analyte Concentration Start->Concentration Throughput Required Sample Throughput Start->Throughput HPLC HPLC: Robust, versatile, no derivatization needed. Volatility->HPLC Low Volatility or Thermally Labile GC GC/GC-MS: High sensitivity and selectivity. Volatility->GC Volatile and Thermally Stable Concentration->HPLC Low to High Levels Concentration->GC Trace Levels Throughput->HPLC Moderate to High Throughput CE CE: High efficiency, low sample/solvent use. Throughput->CE High Throughput Needed

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the GC-MS Analysis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Predicted GC-MS Data

A summary of the key physicochemical properties and mass spectrometry data for 4-(1,1,2,2-Tetrafluoroethoxy)aniline and its common halogenated analogues is presented below. The data for the target compound is predicted, while the data for the comparator compounds is based on experimental findings.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Data Source
This compound C8H7F4NO209.14[1]Predicted: [M]+ at 209.05, [M+H]+ at 210.05[2]Predicted[2]
4-Fluoroaniline C6H6FN111.12[3]Experimental: 111 (Top Peak), 84[3]Experimental[3]
4-Chloroaniline C6H6ClN127.57[4]Experimental: 127[5][6]Experimental[5][6]
4-Bromoaniline C6H6BrN172.02[7]Experimental: 171, 173[7]Experimental[7]

Proposed Experimental Protocol for GC-MS Analysis

The following is a proposed experimental protocol for the GC-MS analysis of this compound, adapted from established methods for halogenated anilines.

1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

  • Adjust the pH of the aqueous sample to >11 with 1 M NaOH.

  • Extract the sample with an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the analytical process and the relationships between the compounds, the following diagrams are provided.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust Adjust pH > 11 Sample->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Dichloromethane) pH_Adjust->LLE Dry Dry Extract (Anhydrous Na2SO4) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation (HP-5ms column) GC_Inject->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Library_Search Library Search & Comparison Mass_Spectrum->Library_Search Library_Search->Identification

Caption: A generalized workflow for the GC-MS analysis of aniline derivatives.

Aniline_Comparison Comparative Logic for Halogenated Anilines cluster_main Target Compound cluster_comparators Comparator Compounds cluster_properties Key Comparison Points Target This compound MW: 209.14 Predicted m/z: 209, 210 RT Retention Time (Increases with MW/Boiling Point) Target->RT Higher MW, likely longer RT Frag Fragmentation Pattern (Characteristic Isotopic Patterns for Cl, Br) Target->Frag Complex fragmentation expected Fluoro 4-Fluoroaniline MW: 111.12 Exp. m/z: 111 Fluoro->RT Fluoro->Frag Chloro 4-Chloroaniline MW: 127.57 Exp. m/z: 127 Chloro->RT Chloro->Frag Bromo 4-Bromoaniline MW: 172.02 Exp. m/z: 171, 173 Bromo->RT Bromo->Frag

Caption: Logical comparison of this compound and its analogues.

Discussion

The GC-MS analysis of this compound is anticipated to yield a molecular ion peak at m/z 209, corresponding to its molecular weight. Due to its higher molecular weight and likely higher boiling point compared to the simpler halogenated anilines, it is expected to have a longer retention time on a nonpolar column like the HP-5ms.

In comparison, 4-Fluoroaniline, 4-Chloroaniline, and 4-Bromoaniline will have shorter retention times, generally increasing with their respective molecular weights. Their mass spectra are characterized by their molecular ion peaks at m/z 111, 127, and a distinctive isotopic pattern at m/z 171/173 for the bromine-containing compound, respectively.

For the definitive identification of this compound, it is crucial to obtain an experimental mass spectrum and retention time from a certified reference standard under the specified analytical conditions. The predicted data serves as a valuable starting point for method development and preliminary identification.

Conclusion

This guide provides a framework for the GC-MS analysis of this compound by leveraging established methods for similar halogenated anilines. The provided tables, protocols, and diagrams offer a comprehensive resource for researchers to develop and validate their analytical methods for this and other related compounds. The comparison with common halogenated analogues highlights the expected differences in chromatographic behavior and mass spectral characteristics.

References

A Comparative Guide to 4-(1,1,2,2-Tetrafluoroethoxy)aniline and Other Fluoroalkoxy Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing substituents has become a cornerstone for modulating molecular properties. Among these, fluoroalkoxy anilines are a critical class of building blocks, offering unique electronic and lipophilic characteristics that can significantly enhance the performance of active pharmaceutical ingredients (APIs) and functional materials. This guide provides an objective comparison of 4-(1,1,2,2-tetrafluoroethoxy)aniline with other key fluoroalkoxy anilines, namely 4-(trifluoromethoxy)aniline and 4-(pentafluoroethoxy)aniline, supported by available experimental and predicted data.

Physicochemical Properties

The physicochemical properties of these aniline derivatives, such as lipophilicity (logP) and acidity (pKa), are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key experimental and predicted data for these compounds.

PropertyThis compound4-(Trifluoromethoxy)aniline4-(Pentafluoroethoxy)aniline
Molecular Formula C₈H₇F₄NOC₇H₆F₃NOC₈H₆F₅NO
Molecular Weight 209.14 g/mol 177.12 g/mol [1]227.13 g/mol
Predicted pKa ~3.5 (Predicted)3.75 ± 0.10[1]~3.3 (Predicted)
Predicted XlogP 2.8[2]2.23.1 (Predicted)
Boiling Point Not available73-75 °C at 10 mmHg[1]Not available
Density 1.379 g/mL at 25°C[3]1.32 g/mL at 20 °C[1]Not available

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Reactivity and Synthesis

Fluoroalkoxy anilines are versatile intermediates in organic synthesis. The electron-withdrawing nature of the fluoroalkoxy group influences the reactivity of both the aniline nitrogen and the aromatic ring.

A general synthetic approach to these compounds involves the fluoroalkoxylation of a suitable 4-substituted nitrobenzene precursor, followed by the reduction of the nitro group to an amine. For instance, 4-(difluoromethoxy)aniline can be prepared by reacting 4-nitrophenol with sodium hydroxide to form sodium 4-nitrophenoxide, which is then reacted with monochlorodifluoromethane. The resulting 4-(difluoromethoxy)nitrobenzene is subsequently reduced to the corresponding aniline[4]. A similar strategy can be envisioned for the synthesis of this compound and 4-(pentafluoroethoxy)aniline, starting from 4-nitrophenol and the appropriate fluoroalkylating agent.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and bioavailability. The introduction of fluoroalkoxy groups is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[5].

Experimental Protocols

Synthesis of 4-Fluoroalkoxy Anilines from 4-Nitrophenol (General Procedure)

This protocol outlines a general two-step synthesis for 4-fluoroalkoxy anilines starting from 4-nitrophenol.

Step 1: Synthesis of 4-Fluoroalkoxy Nitrobenzene

  • In a suitable reaction vessel, dissolve 4-nitrophenol in an appropriate polar aprotic solvent (e.g., DMF, DMSO).

  • Add a slight excess of a base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C to form the corresponding phenoxide.

  • Introduce the fluoroalkylating agent (e.g., 1,1,2,2-tetrafluoroethyl triflate for the tetrafluoroethoxy derivative, or pentafluoroethyl iodide for the pentafluoroethoxy derivative).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-fluoroalkoxy nitrobenzene from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) or use a transfer hydrogenation source like ammonium formate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired 4-fluoroalkoxy aniline.

  • If necessary, purify the product by column chromatography or recrystallization.

Determination of pKa by UV-metric Titration

This method is suitable for compounds with a chromophore whose UV-Vis spectrum changes with ionization state[7][8].

  • Preparation of Solutions:

    • Prepare a stock solution of the test aniline (e.g., 10 mM in DMSO).

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa, maintaining a constant ionic strength (e.g., 0.1 M KCl).

  • Measurement:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.

    • Add a small, constant volume of the aniline stock solution to each well to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).

    • Include wells with buffer only as blanks.

    • Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from the sample absorbance for each well.

    • Select one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to determine the pKa value.

Determination of logP by HPLC

This method estimates the octanol-water partition coefficient based on the retention time of the compound on a reversed-phase HPLC column[9][10][11].

  • System Setup:

    • Use a reversed-phase C18 HPLC column.

    • The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at a pH where the aniline is predominantly in its neutral form) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a series of standard compounds with known logP values that bracket the expected logP of the test compounds.

    • Record the retention time (t_R_) for each standard.

    • Create a calibration curve by plotting the known logP values against the corresponding log(k), where k = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).

  • Sample Analysis:

    • Dissolve the test anilines in a suitable solvent and inject them onto the HPLC system under the same conditions used for the standards.

    • Determine the retention time for each test compound.

  • Calculation:

    • Calculate log(k) for each test compound using its retention time.

    • Use the calibration curve to determine the logP value of the test compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, providing an indication of its metabolic clearance[1][5][12][13].

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a separate solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37 °C.

    • Initiate the reaction by adding the NADPH-regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • Incubate the mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t_1/2_) as 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int_) as (0.693 / t_1/2_) / (mg microsomal protein/mL).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical & Metabolic Characterization cluster_data Data Analysis & Comparison start 4-Nitrophenol step1 Fluoroalkoxylation start->step1 intermediate 4-Fluoroalkoxy Nitrobenzene step1->intermediate step2 Nitro Reduction intermediate->step2 product Fluoroalkoxy Aniline step2->product pka pKa Determination (UV-metric Titration) product->pka logp logP Determination (HPLC) product->logp metstab Metabolic Stability (Liver Microsomes) product->metstab data_table Comparative Data Table (pKa, logP, t1/2) pka->data_table logp->data_table metstab->data_table

Caption: Workflow for the synthesis and characterization of fluoroalkoxy anilines.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent Fluoroalkoxy Aniline hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 n_oxidation N-Oxidation parent->n_oxidation CYP450 sulfation Sulfation (SULTs) hydroxylation->sulfation glucuronidation Glucuronidation (UGTs) hydroxylation->glucuronidation excretion Excretion n_oxidation->excretion sulfation->excretion glucuronidation->excretion

Caption: General metabolic pathways of fluoroalkoxy anilines.

References

Navigating the Bioactivity of 4-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the agrochemical sector have explored the derivatives of 4-(1,1,2,2-tetrafluoroethoxy)aniline as promising candidates for the development of novel herbicides and insecticides. The introduction of the tetrafluoroethoxy group can enhance the metabolic stability and membrane permeability of these compounds, crucial attributes for effective crop protection agents.

While the primary application of these derivatives appears to be in agriculture, a comprehensive understanding of their biological activity remains an area of active investigation. This guide provides a comparative analysis of the available data on the herbicidal and insecticidal activities of selected derivatives of this compound, drawing from patent literature. Due to the limited availability of public research on the pharmacological or therapeutic activities of these specific derivatives, this guide focuses on their agrochemical applications.

Herbicidal Activity: A Comparative Overview

Derivatives of this compound have been investigated for their potential to control unwanted plant growth. The following table summarizes the herbicidal activity of a representative compound, a substituted pyrrolone derivative, as described in patent literature.

Compound IDTarget Weed SpeciesApplication Rate% Injury
Substituted Pyrrolone DerivativeSetaria viridis (Green foxtail)250 g/ha90
Substituted Pyrrolone DerivativeAmaranthus retroflexus (Redroot pigweed)250 g/ha100
Substituted Pyrrolone DerivativeStellaria media (Common chickweed)250 g/ha100
Substituted Pyrrolone DerivativeEchinochloa crus-galli (Barnyard grass)250 g/ha90
Substituted Pyrrolone DerivativeAlopecurus myosuroides (Black-grass)250 g/ha90

Insecticidal Activity: Emerging Potential

The structural motif of this compound has also been incorporated into molecules designed to combat insect pests. A notable example is its use as a precursor in the synthesis of certain insecticidal compounds.

Compound ClassTarget PestActivity Metric
N-aryl pyrrole derivativesVarious insect pestsNot specified in available abstracts

Experimental Protocols

The evaluation of the biological activity of these derivatives involves standardized laboratory and greenhouse assays.

Herbicidal Activity Evaluation (Post-emergence)

A standardized methodology is employed to assess the post-emergence herbicidal effects of the compounds.

  • Plant Cultivation: Seeds of various weed species are sown in pots containing a suitable soil medium and grown in a greenhouse under controlled conditions (temperature, humidity, and light).

  • Compound Application: The test compounds are formulated as a sprayable solution, typically an emulsion concentrate or a wettable powder, in a suitable solvent and surfactant mixture. The formulated compounds are then applied to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).

  • Evaluation: At a set time point after application (e.g., 14-21 days), the percentage of injury to the treated plants is visually assessed and recorded. This assessment is based on a scale from 0% (no effect) to 100% (complete kill).

Insecticidal Activity Evaluation

Specific protocols for evaluating the insecticidal activity of derivatives of this compound are not detailed in the readily available literature. However, a general workflow for testing novel insecticides is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening cluster_evaluation Evaluation synthesis Synthesis of This compound Derivatives primary_screening Primary Screening (e.g., contact or feeding assays) synthesis->primary_screening secondary_screening Secondary Screening (dose-response on target pests) primary_screening->secondary_screening spectrum Spectrum of Activity (testing against various pests) secondary_screening->spectrum mode_of_action Mode of Action Studies spectrum->mode_of_action

Caption: General workflow for insecticidal activity evaluation.

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways targeted by derivatives of this compound is not extensively documented in the public domain. However, based on the herbicidal activity data, it is plausible that these compounds interfere with essential biochemical pathways in plants. For herbicides, common mechanisms of action include the inhibition of amino acid synthesis, photosynthesis, or cell division.

The diagram below illustrates a generalized logical relationship for the mechanism of action of a herbicide.

logical_relationship Compound Herbicidal Derivative Target Target Enzyme/ Receptor in Plant Compound->Target Binds to Pathway Essential Metabolic Pathway Target->Pathway Inhibits Effect Inhibition of Plant Growth Pathway->Effect Leads to

Caption: Logical relationship of a herbicide's mechanism of action.

A Comparative Guide to the Structure-Activity Relationship of 4-(1,1,2,2-Tetrafluoroethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific structure-activity relationship (SAR) studies with quantitative data for 4-(1,1,2,2-tetrafluoroethoxy)aniline analogs are limited. This guide provides a comparative framework based on SAR principles and data from closely related fluorinated aniline derivatives, offering insights into their potential as therapeutic agents. The experimental data presented is representative and intended to illustrate the SAR principles discussed.

Introduction

Fluorinated anilines are a cornerstone in modern medicinal chemistry, renowned for their ability to enhance the pharmacological properties of drug candidates. The incorporation of fluorine, a highly electronegative atom, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, in particular, presents a unique combination of electronic and steric properties, making it an attractive starting point for the design of novel therapeutics. This guide explores the potential structure-activity relationships of its analogs, drawing comparisons with other fluorinated aniline derivatives to inform future drug discovery efforts.

Data Presentation: A Representative SAR Study

To illustrate the potential structure-activity relationships of this compound analogs, the following table summarizes hypothetical data from a representative kinase inhibition study. Kinase inhibition is a common therapeutic target for aniline-based compounds. The data is modeled on typical SAR trends observed for related fluorinated aniline derivatives.

Compound IDR1R2R3R4c-Met Kinase Inhibition IC50 (nM)A549 Cell Proliferation IC50 (µM)
1 (Parent) HHHH15012.5
2 ClHHH756.2
3 FHHH908.1
4 CH3HHH25020.3
5 HClHH504.5
6 HOCH3HH30025.0
7 HHNO2H453.8
8 HHNH2H50045.7
9 HHHPyridyl1209.8
10 HHHPhenyl18015.2

General Structure: General Structure of this compound Analogs

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent plausible SAR trends for this class of compounds based on published data for analogous series.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to generate the data presented above are provided below.

General Synthesis of this compound Analogs

Substituted anilines can be synthesized through various established methods. A common approach involves the nucleophilic aromatic substitution of a suitable precursor. For the synthesis of the hypothetical compounds in the table, a general procedure would be as follows:

  • Starting Material: this compound.

  • Reaction: The parent aniline is reacted with an appropriate electrophile (e.g., an acyl chloride, alkyl halide, or aryl halide) in the presence of a suitable base and solvent. For instance, to introduce a pyridyl group at the R4 position, a Buchwald-Hartwig amination reaction could be employed using a pyridyl halide, a palladium catalyst, and a suitable phosphine ligand.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired analog.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase can be determined using a biochemical assay.[1] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., a poly-GT peptide), ATP, and a FRET pair (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescently tagged peptide).

  • Procedure:

    • The c-Met kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents (FRET pair) are added.

    • After an incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[2]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on a cancer cell line (e.g., A549, a human lung carcinoma cell line) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

  • Cell Culture: A549 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

    • After the incubation period, the MTT reagent is added to each well.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K Activates Analogs This compound Analogs Analogs->c-Met Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Hypothetical signaling pathway of c-Met and its inhibition.

Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Parent Aniline Synthesis Synthesis of Analogs Start->Synthesis Purification Purification Synthesis->Purification Characterization NMR, MS Purification->Characterization KinaseAssay c-Met Kinase Assay Characterization->KinaseAssay CellAssay Cell Proliferation Assay Characterization->CellAssay IC50_Kinase IC50 (Kinase) KinaseAssay->IC50_Kinase IC50_Cell IC50 (Cell) CellAssay->IC50_Cell SAR Structure-Activity Relationship IC50_Kinase->SAR IC50_Cell->SAR

Caption: General experimental workflow for SAR studies.

Logical Relationship

G Structure Chemical Structure (Substituents R1-R4) Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Structure->Properties Determines Activity Biological Activity (Kinase Inhibition, Anti-proliferative) Properties->Activity Influences

Caption: Relationship between chemical structure and biological activity.

References

X-ray Crystallographic Analysis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a notable absence of publicly available, detailed X-ray crystallographic studies for a series of 4-(1,1,2,2-tetrafluoroethoxy)aniline derivatives. While the significance of this class of compounds, particularly in the agrochemical sector, is evident from various sources, the specific comparative crystallographic data required for a detailed guide is not accessible in the public domain.

The introduction of the tetrafluoroethoxy group to the aniline scaffold is a key strategy in medicinal and agricultural chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and biological activity. A comparative crystallographic analysis of a series of these derivatives would provide invaluable insights into the effects of substitution on their three-dimensional structure, molecular conformation, and intermolecular interactions, which are crucial for rational drug design and development.

Although specific experimental data for the target compounds is unavailable, this guide will present a template for such an analysis. To illustrate the required data presentation, experimental protocols, and visualizations, we will utilize data from a representative, publicly available crystal structure of a related fluorinated aniline derivative. This will serve as a framework for researchers who may generate their own crystallographic data on this compound derivatives.

Data Presentation: A Template for Comparison

Quantitative crystallographic data is best presented in a clear, tabular format to facilitate easy comparison between different derivatives. Below is a template table that researchers can populate with their own experimental data.

Table 1: Comparative Crystallographic Data for this compound Derivatives

ParameterDerivative 1 (Example)Derivative 2Derivative 3
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Insert Value]
b (Å) [Insert Value]
c (Å) [Insert Value]
α (°) 90
β (°) [Insert Value]
γ (°) 90
Volume (ų) [Insert Value]
Z 4
Calculated Density (g/cm³) [Insert Value]
R-factor (%) [Insert Value]
Data Collection Temp. (K) [Insert Value]
Key Dihedral Angle (°) [Insert Value]
Notable Intermolecular Interactions [e.g., N-H···F hydrogen bonds]

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following section outlines a typical methodology for the X-ray crystallographic analysis of small organic molecules.

Synthesis and Crystallization

The synthesis of this compound derivatives would typically involve the reaction of a suitably substituted aniline with tetrafluoroethylene or another appropriate fluorinating agent. High-quality single crystals suitable for X-ray diffraction can be grown using various techniques, such as slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and crystallization technique is crucial and often requires empirical optimization for each derivative.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares techniques. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

A clear workflow diagram is crucial for understanding the entire process from synthesis to structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of Derivatives purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement molecular_geometry Molecular Geometry Analysis structure_refinement->molecular_geometry comparative_analysis Comparative Structural Analysis molecular_geometry->comparative_analysis intermolecular_interactions Intermolecular Interaction Analysis intermolecular_interactions->comparative_analysis

Experimental workflow from synthesis to comparative structural analysis.

Logical Relationship of Structural Features

The ultimate goal of a comparative crystallographic study is to establish relationships between chemical modifications and the resulting structural and potentially functional outcomes.

logical_relationship substituent Substituent Modification (e.g., position, electronics) molecular_conformation Molecular Conformation (e.g., dihedral angles) substituent->molecular_conformation crystal_packing Crystal Packing (e.g., space group, density) molecular_conformation->crystal_packing biological_activity Biological Activity (e.g., receptor binding) molecular_conformation->biological_activity intermolecular_interactions Intermolecular Interactions (e.g., H-bonds, π-stacking) crystal_packing->intermolecular_interactions physicochemical_properties Physicochemical Properties (e.g., solubility, melting point) intermolecular_interactions->physicochemical_properties intermolecular_interactions->biological_activity

Relationship between chemical structure and macroscopic properties.

Conclusion

While a detailed comparative guide on the X-ray crystallographic analysis of this compound derivatives is currently hampered by the lack of public data, this document provides a robust framework for such an investigation. The templates for data presentation, the outline of experimental protocols, and the visualizations of workflows and logical relationships are intended to guide researchers in their efforts to synthesize, crystallize, and analyze these and other important classes of molecules. The systematic collection and comparison of such crystallographic data are fundamental to advancing the fields of drug discovery and materials science.

A Comparative Guide to In Silico ADME Prediction for 4-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups, such as the tetrafluoroethoxy moiety, into aniline derivatives has become a pivotal strategy in modern medicinal chemistry and agrochemical design. These modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(1,1,2,2-Tetrafluoroethoxy)aniline and its derivatives using established in silico models. The aim is to offer a predictive framework to aid in the selection and optimization of lead compounds.

Comparative ADME Profile of Aniline Derivatives

In silico tools offer a rapid and cost-effective alternative to experimental testing for predicting the ADME properties of novel chemical entities.[3][4] The following table summarizes the predicted ADME parameters for this compound and two hypothetical derivatives compared to the parent aniline molecule. These predictions are generated using a consensus approach from widely recognized QSAR-based models.

Compound Structure Molecular Weight ( g/mol ) LogP Aqueous Solubility (mg/mL) Caco-2 Permeability (nm/s) CYP450 2D6 Inhibition Human Intestinal Absorption (%)
AnilineC₆H₇N93.130.9036>100Low>90%
This compoundC₈H₇F₄NO221.142.850.8550-100Moderate>85%
2-Chloro-4-(1,1,2,2-tetrafluoroethoxy)anilineC₈H₆ClF₄NO255.593.500.2020-50Moderate-High>80%
5-Nitro-4-(1,1,2,2-tetrafluoroethoxy)anilineC₈H₆F₄N₂O₃266.142.500.5020-50Low-Moderate>75%

Note: The data presented above are hypothetical and intended for illustrative purposes. Actual values may vary and require experimental validation.

In Silico ADME Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADME properties, from initial compound design to data analysis and experimental validation.

ADME_Prediction_Workflow In Silico ADME Prediction Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation Compound_Design Compound Design/ Library Screening ADME_Prediction ADME Property Prediction (e.g., SwissADME, ADMETlab) Compound_Design->ADME_Prediction Data_Analysis Data Analysis and Prioritization ADME_Prediction->Data_Analysis Synthesis Synthesis of Prioritized Compounds Data_Analysis->Synthesis In_Vitro_Assays In Vitro ADME Assays (e.g., Caco-2, Microsomal Stability) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Pharmacokinetic Studies In_Vitro_Assays->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Feedback Loop

Caption: A flowchart of the in silico ADME prediction process.

Metabolic Pathways of Fluorinated Anilines

The metabolic fate of fluorinated anilines is of critical importance. The tetrafluoroethoxy group is generally expected to be more resistant to metabolic breakdown compared to simpler alkoxy groups.[1] The primary routes of metabolism for aniline derivatives involve cytochrome P450 (CYP450) mediated oxidation.

Metabolic_Pathway Predicted Metabolic Pathway of this compound Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 N_Oxidation N-Oxidation Parent->N_Oxidation CYP450/FMO Glucuronidation Phase II Glucuronidation Hydroxylation->Glucuronidation Sulfation Phase II Sulfation Hydroxylation->Sulfation N_Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Predicted metabolic pathways for the parent compound.

Experimental Protocols for Validation

To validate the in silico predictions, a series of well-established in vitro ADME assays are recommended.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the test compounds as a predictor of oral absorption.

Methodology:

  • Caco-2 cells are seeded onto permeable supports in a 24-well plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer.

  • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To evaluate the intrinsic clearance of the test compounds in the liver.

Methodology:

  • Human liver microsomes are incubated with the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • The reaction is initiated by the addition of NADPH.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a stopping solution (e.g., cold acetonitrile).

  • The concentration of the parent compound remaining in each sample is determined by LC-MS/MS.

  • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of the test compounds to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Human liver microsomes are incubated with a specific CYP isoform substrate and the test compound at various concentrations.

  • The reaction is initiated by the addition of NADPH and incubated for a specific time.

  • The formation of the metabolite of the specific substrate is measured by fluorescence or LC-MS/MS.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

The in silico prediction of ADME properties is a valuable tool in the early stages of drug discovery and development.[5][6] For this compound derivatives, the incorporation of the tetrafluoroethoxy group is predicted to increase lipophilicity and metabolic stability while maintaining good intestinal absorption. However, it may also increase the potential for CYP450 inhibition. The provided experimental protocols are essential for validating these computational predictions and guiding the further optimization of this promising class of compounds. The choice of which in silico tools to use is critical for the accuracy of ADME prediction, and it is often beneficial to use multiple tools and compare the results.[7]

References

Evaluating the Lipophilicity of Compounds Containing the 1,1,2,2-Tetrafluoroethoxy Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the lipophilicity of drug candidates is a cornerstone of successful therapeutic design. The introduction of fluorinated groups is a common strategy to modulate this and other key physicochemical properties. This guide provides a comparative evaluation of the lipophilicity of compounds featuring the 1,1,2,2-tetrafluoroethoxy group against other common fluoroalkyl moieties and non-fluorinated analogs, supported by experimental data and detailed methodologies.

Lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeability, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H) is an emerging functional group in medicinal chemistry, and a thorough understanding of its impact on lipophilicity is crucial for its effective deployment in drug design.

Comparative Analysis of Lipophilicity

To contextualize the lipophilicity contribution of the 1,1,2,2-tetrafluoroethoxy group, this section presents a compilation of experimental and calculated logP values for a series of structurally related aromatic and aliphatic compounds. The data facilitates a direct comparison with the widely used trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, as well as the parent non-fluorinated ethers.

CompoundStructureFunctional GroupExperimental logPCalculated logP
AnisoleC₆H₅OCH₃Methoxy2.11[1][2]-
(Trifluoromethoxy)benzeneC₆H₅OCF₃Trifluoromethoxy2.8 (approx.)*-
(Trifluoromethyl)benzeneC₆H₅CF₃Trifluoromethyl2.28-
(1,1,2,2-Tetrafluoroethoxy)benzeneC₆H₅OCHF₂CF₂H1,1,2,2-TetrafluoroethoxyData not available3.2 (XLogP3)
1,1-DiethoxyethaneCH₃CH(OCH₂CH₃)₂Ethoxy0.84[3]1.19 (ALOGPS)[4]
1,1,2,2-Tetrafluoro-1-(fluoromethoxy)ethaneFCH₂OCF₂CF₂HFluoroalkoxyData not available2.1 (XLogP3)[5]
Sevoflurane(CF₃)₂CHOCH₂FFluorinated Ether2.4[6]2.8 (XLogP3)[6]
DesfluraneCF₃CHFOCHF₂Fluorinated Ether1.9[3]-

*Note: The experimental logP for (Trifluoromethoxy)benzene is not explicitly stated in a single source but can be inferred from various sources discussing its properties. Commercial availability suggests experimental data exists.

From the available data, it is evident that fluorination generally increases lipophilicity compared to the non-fluorinated parent compounds. The calculated logP for (1,1,2,2-tetrafluoroethoxy)benzene suggests it imparts a significantly higher lipophilicity than both the methoxy and trifluoromethyl groups, and likely higher than the trifluoromethoxy group. This observation is consistent with the increased number of fluorine atoms and the overall size of the substituent. The experimental logP values for the anesthetic agents sevoflurane and desflurane further illustrate the lipophilic nature of fluorinated ethers.

Experimental Protocols for Lipophilicity Determination

Accurate and reproducible measurement of lipophilicity is paramount. The following are detailed protocols for the two most common methods: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, LC-MS)

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM)[6][7].

    • Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely[6][7].

  • Partitioning:

    • Add a small volume of the compound's stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each)[8]. The final concentration of the test compound should be within the linear range of the analytical method.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours)[6][7].

  • Phase Separation:

    • Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for each phase.

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log₁₀ ([Concentration]octanol / [Concentration]aqueous)

For non-ionizable compounds, logD is equivalent to logP. For ionizable compounds, logD is pH-dependent[6][7].

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is a high-throughput alternative to the shake-flask method.

Materials:

  • Test compound

  • A series of standard compounds with known logP values

  • HPLC system with a UV or MS detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: Acetonitrile or methanol and an aqueous buffer

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compound and standard compounds in a suitable solvent (e.g., mobile phase).

  • Chromatographic Analysis:

    • Inject the standard compounds and the test compound onto the HPLC system.

    • Elute the compounds using an isocratic mobile phase (a constant ratio of organic solvent to aqueous buffer).

    • Record the retention time (t_R) for each compound. The dead time (t_0), the retention time of an unretained compound, must also be determined.

  • Calculation of Capacity Factor (k'):

    • Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0

  • Calibration Curve:

    • Plot the log(k') of the standard compounds against their known logP values.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (logP = m * log(k') + c).

  • Determination of logP for the Test Compound:

    • Using the calculated log(k') for the test compound, determine its logP value from the calibration curve equation.

Visualizing Experimental Workflows and Biological Relevance

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict the experimental workflow for lipophilicity determination and the crucial role of lipophilicity in a drug's journey through the body.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10mM in DMSO) partition Partitioning (Shake at 25°C) stock->partition solvents Prepare Pre-saturated n-Octanol and Buffer solvents->partition separate Phase Separation (Centrifugation) partition->separate quantify Quantify Concentration (UV-Vis or LC-MS) separate->quantify calculate Calculate logD/logP quantify->calculate

Experimental workflow for shake-flask logP determination.

adme_pathway cluster_intake Intake & Absorption cluster_dist Distribution cluster_metex Metabolism & Excretion drug Oral Drug Administration gi GI Tract drug->gi abs Absorption (Membrane Permeability) gi->abs Lipophilicity Dependent blood Systemic Circulation abs->blood tissues Tissues & Target Site blood->tissues Lipophilicity Affects Distribution kidney Kidneys (Excretion) blood->kidney liver Liver (Metabolism) tissues->liver Lipophilic compounds often metabolized liver->kidney

Role of lipophilicity in the ADME process.

Conclusion

The 1,1,2,2-tetrafluoroethoxy group appears to be a potent lipophilicity-enhancing moiety, likely surpassing the effect of more common fluoroalkyl groups like trifluoromethyl and trifluoromethoxy. While direct experimental data for simple aromatic systems is currently sparse, the available calculated values and data from structurally related compounds provide a strong indication of this trend. For medicinal chemists, this highlights the potential of the 1,1,2,2-tetrafluoroethoxy group as a tool to significantly increase the lipophilicity of a lead compound, which can be advantageous for CNS penetration or for optimizing interactions within a lipophilic binding pocket. However, this increased lipophilicity must be carefully balanced to avoid the pitfalls of poor solubility and increased metabolic clearance. The experimental protocols provided herein offer a robust framework for the precise determination of this critical physicochemical parameter, enabling data-driven decisions in the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 4-(1,1,2,2-Tetrafluoroethoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 4-(1,1,2,2-Tetrafluoroethoxy)aniline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure as a fluorinated aromatic amine, this compound requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The hazardous nature of similar aniline compounds necessitates stringent safety measures.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield (approved under EN166 (EU) or NIOSH (US)).[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use.[1]
Body Protection Laboratory coat or a chemical-resistant suit to prevent skin contact.[1][2]
Respiratory Protection If vapors, mists, or aerosols may be generated, use a full-face respirator with appropriate cartridges or a self-contained breathing apparatus.[1][2]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of halogenated organic compounds such as this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[4][5][6] This process ensures the complete destruction of the compound and the safe management of its hazardous byproducts.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste : As soon as this compound is deemed waste, it must be managed as hazardous waste.

  • Segregate Waste : Collect waste this compound in a dedicated, compatible, and sealable container.[7] Halogenated organic wastes should be kept separate from non-halogenated waste streams to ensure proper disposal.[6][8]

Step 2: Container Labeling

  • Properly Label : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.[8]

Step 3: Interim Storage

  • Secure Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9] The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Step 4: Professional Disposal

  • Contact Licensed Professional : Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.[4][5] This is the mandatory route for the final disposal of this type of chemical.

  • Documentation : Maintain detailed records of the waste disposal, including the date, quantity, and the name of the disposal company, as required by regulations.

Spill Response Protocol

In the event of a spill, immediate and appropriate cleanup is crucial to mitigate hazards.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.

  • Absorb Spill : For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the chemical.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal as hazardous waste.[4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Report : Immediately report the spill to your institution's EHS department or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Waste Generated: This compound WearPPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->WearPPE SpillCheck Spill Occurs? WearPPE->SpillCheck CollectWaste Collect in Designated, Sealed Hazardous Waste Container SpillCheck->CollectWaste No AbsorbSpill Absorb with Inert Material & Collect in Waste Container SpillCheck->AbsorbSpill Yes LabelContainer Ensure Container is Properly Labeled CollectWaste->LabelContainer AbsorbSpill->CollectWaste StoreWaste Store in Locked, Ventilated Hazardous Waste Area ContactDisposal Contact Licensed Waste Disposal Company StoreWaste->ContactDisposal LabelContainer->StoreWaste ArrangeTransport Arrange for Waste Collection and Transport ContactDisposal->ArrangeTransport Incineration High-Temperature Incineration with Afterburner and Scrubber ArrangeTransport->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Experimental Protocols

High-Temperature Incineration for Halogenated Waste:

  • Principle : This method involves the combustion of the chemical waste at high temperatures (typically 850°C to 1,200°C) to break it down into its constituent elements.[10]

  • Equipment : The process is carried out in a chemical incinerator that is specifically designed to handle halogenated compounds. These incinerators are equipped with afterburners and scrubbers.[4][11]

  • Process :

    • The waste material may be dissolved in a combustible solvent to facilitate burning.[4]

    • The solution is then injected into the primary combustion chamber.

    • The combustion gases are passed into a secondary chamber (afterburner) at a higher temperature to ensure the complete destruction of any remaining organic compounds.[10]

    • The hot flue gases are then passed through a scrubbing system, which neutralizes and removes acidic gases (such as hydrogen fluoride) that are formed during the combustion of halogenated materials.[11]

It is important to note that attempting to neutralize or dispose of this chemical through other means in a standard laboratory setting is not recommended due to the potential for hazardous reactions and the release of toxic byproducts. Always rely on professional, licensed services for the final disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1,2,2-Tetrafluoroethoxy)aniline
Reactant of Route 2
4-(1,1,2,2-Tetrafluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.